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  • Product: 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid
  • CAS: 1489920-11-7

Core Science & Biosynthesis

Foundational

In-Depth Physicochemical Profiling of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary In modern drug discovery, the transition from hit identification to lead optimization is heavily gated by the physicochemical properties of the underlying chemical building blocks. 4-(3,4-Dimethylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from hit identification to lead optimization is heavily gated by the physicochemical properties of the underlying chemical building blocks. 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is a highly versatile pharmacophore[1]. Structurally, it combines an oxane (tetrahydropyran) ring—which provides superior aqueous solubility and metabolic stability compared to planar carbocycles—with a lipophilic 3,4-dimethylphenyl moiety designed to drive hydrophobic interactions within target protein pockets.

Crucially, the presence of the carboxylic acid group at the 4-position introduces pH-dependent ionization. As a Senior Application Scientist, I approach the characterization of this molecule not as a simple checklist, but as an interconnected system where ionization (pKa), lipophilicity (LogP/LogD), and solubility dictate its eventual Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper outlines the self-validating empirical protocols required to accurately profile this compound.

Structural and Theoretical Profiling

Before initiating benchwork, establishing a theoretical baseline is essential for designing appropriate assay conditions (e.g., selecting the right titrant concentrations or phase ratios).

Table 1: Fundamental Chemical Properties
PropertyValue / DescriptorRationale / Implication
CAS Number 1489920-11-7Unique identifier for procurement and database cross-referencing[1].
Molecular Formula C₁₄H₁₈O₃Defines the exact mass and isotopic distribution[1].
Molecular Weight 234.30 g/mol Optimal for fragment-based or small-molecule lead optimization (Well below the Lipinski limit of 500 Da)[1].
SMILES O=C(C1(C2=CC=C(C)C(C)=C2)CCOCC1)OEncodes the 3D topology; highlights the sp³-rich oxane core[1].
Predicted pKa ~4.5 – 5.0Typical for aliphatic carboxylic acids; indicates the molecule will be predominantly ionized at physiological pH (7.4)[2].

Empirical Characterization Protocols (Self-Validating Systems)

Theoretical calculations must be grounded in empirical validation. The following protocols are designed with internal controls to ensure that common artifacts—such as supersaturation, emulsion formation, or polymorph shifts—are proactively identified and mitigated.

Ionization Behavior: Potentiometric pKa Determination

Causality & Logic: The pKa of the carboxylic acid dictates the ratio of unionized (membrane-permeable) to ionized (water-soluble) species in biological fluids[2]. We utilize potentiometric titration because it provides a high-resolution, continuous data stream across the pH gradient, allowing for the precise mathematical identification of the inflection point[3].

Step-by-Step Protocol:

  • System Calibration: Calibrate the automated pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure Nernstian slope accuracy[3].

  • Sample Preparation: Dissolve the compound in a 0.15 M KCl solution. Self-Validation Step: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing baseline drift[3].

  • Environmental Control: Purge the solution continuously with nitrogen gas. This displaces dissolved CO₂, which would otherwise form carbonic acid and artificially skew the low-pH baseline[3].

  • Titration Execution: Titrate the solution with standardized 0.1 M NaOH[2]. Continuously monitor the pH until equilibrium is reached after each addition. The pKa is derived from the half-equivalence point on the first-derivative curve[3].

Lipophilicity: Shake-Flask Method for LogP and LogD

Causality & Logic: While Reversed-Phase HPLC (RP-HPLC) offers high throughput[4], the shake-flask method remains the gold standard for regulatory IND submissions because it physically models biphasic thermodynamic partitioning[5]. For an ionizable compound like 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, measuring LogD at pH 7.4 is critical to account for the partitioning of both the ionized and non-ionized forms[6].

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate n-octanol and the aqueous buffer (pH 7.4 for LogD, or 0.1 M HCl for unionized LogP) with each other for 24 hours. This prevents volume shifts during the assay[6].

  • Incubation: Dissolve the compound in the octanol phase and combine it with the aqueous phase in a sealed vial[5].

  • Equilibration: Agitate via slow-stirring for 24 hours. Self-Validation Step: We explicitly use slow-stirring rather than aggressive shaking. Aggressive shaking can form micro-emulsions of octanol in water, which artificially inflates the aqueous concentration and depresses the apparent LogP[5].

  • Phase Separation & Quantification: Centrifuge the vials to ensure absolute phase separation. Quantify the compound concentration in both phases using LC-MS/MS[5].

Solubility Profiling: Kinetic vs. Thermodynamic

Causality & Logic: Solubility is not a single static value[7]. Early discovery relies on kinetic solubility (precipitation from a DMSO stock) to rapidly triage compounds[8], but this often reflects a metastable supersaturated state[9]. Thermodynamic solubility measures the true equilibrium of the lowest-energy crystalline lattice and is mandatory for late-stage formulation[10].

Step-by-Step Protocol (Thermodynamic):

  • Excess Solid Addition: Add an excess of crystalline 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid powder to a 50 mM phosphate buffer (pH 7.4)[8].

  • Equilibration: Agitate the suspension at 37°C for 24–72 hours. Self-Validation Step: Sample the solution at 24, 48, and 72 hours. Equilibrium is only confirmed when the concentration reaches a flat asymptote[7].

  • Separation: Centrifuge the suspension, followed by low-binding filtration to remove microcrystals[7].

  • Analysis: Analyze the clarified supernatant via HPLC-UV[8]. Crucially, recover the residual solid and analyze it via X-ray Powder Diffraction (XRPD) to confirm that no phase conversion (e.g., polymorph shift or unintended salt formation) occurred during the extended equilibration[9].

Mechanistic Workflows and Dynamics

To visualize the integration of these physicochemical parameters, the following diagrams map the experimental workflow and the underlying chemical equilibria.

Workflow A Compound Synthesis CAS: 1489920-11-7 B pKa Determination (Potentiometric) A->B C Lipophilicity (Shake-Flask LogP/LogD) A->C D Solubility Profiling (Kinetic & Thermodynamic) A->D E ADME/PK Modeling & Formulation B->E Ionization State C->E Membrane Permeability D->E Bioavailability

Caption: Workflow for Physicochemical Profiling of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

Equilibrium cluster_aqueous Aqueous Phase (Buffer pH 7.4) cluster_organic Organic Phase (n-Octanol) HA_aq HA (Unionized) 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid A_aq A⁻ (Ionized) Carboxylate Anion HA_aq->A_aq pKa ≈ 4.6 Deprotonation HA_org HA (Unionized) Partitioned in Lipid Phase HA_aq->HA_org LogP (Intrinsic Partitioning) A_aq->HA_org LogD (pH 7.4) (Highly Restricted)

Caption: Ionization and Phase Partitioning Equilibrium (pKa and LogD dynamics).

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Exploratory

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

This guide provides a comprehensive technical framework for the elucidation of the crystal structure and stereochemistry of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid. As a novel chemical entity, detailed experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the elucidation of the crystal structure and stereochemistry of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid. As a novel chemical entity, detailed experimental data for this specific compound is not yet publicly available.[1][2] Therefore, this document serves as a predictive and methodological guide for researchers, scientists, and professionals in drug development. It outlines the necessary experimental and computational approaches required for a thorough structural characterization, drawing upon established principles and analogous compounds. The oxane (tetrahydropyran) ring is a prevalent scaffold in medicinal chemistry, and the carboxylic acid moiety is a key functional group in numerous pharmaceuticals, suggesting the potential significance of this molecule.[3][4][5]

Proposed Synthetic Pathway

A plausible synthesis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid can be envisioned by adapting established methods for the synthesis of related tetrahydropyran-4-carboxylic acids.[3][6] A potential route involves a Grignard reaction followed by carboxylation.

Experimental Protocol: Synthesis
  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings.

    • Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

    • Reflux the mixture until the magnesium is consumed to yield the Grignard reagent, 3,4-dimethylphenylmagnesium bromide.

  • Nucleophilic Addition to a Protected Oxanone:

    • In a separate flask, dissolve a suitable protected oxan-4-one (e.g., protected with a ketal) in anhydrous THF and cool to 0°C.

    • Slowly add the prepared Grignard reagent to the oxanone solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Deprotection and Oxidation:

    • Following extraction and purification of the tertiary alcohol, deprotect the ketone.

    • The resulting 4-(3,4-dimethylphenyl)oxan-4-ol can then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent or a milder, two-step procedure (e.g., Swern oxidation followed by a Pinnick oxidation).

  • Purification:

    • The final product, 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, can be purified by recrystallization or column chromatography.

G A 4-Bromo-1,2-dimethylbenzene + Mg B 3,4-Dimethylphenylmagnesium bromide (Grignard Reagent) A->B in THF D Nucleophilic Addition B->D C Protected Oxan-4-one C->D E Tertiary Alcohol Intermediate D->E F Deprotection E->F G 4-(3,4-Dimethylphenyl)oxan-4-ol F->G H Oxidation G->H I 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid H->I

Caption: Proposed synthetic workflow for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

Elucidation of Stereochemistry

The C4 carbon of the oxane ring in the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. A comprehensive stereochemical analysis is crucial as different enantiomers can exhibit distinct biological activities.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[8] For 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential.

  • ¹H and ¹³C NMR: These spectra will confirm the presence of the dimethylphenyl and oxane-carboxylic acid moieties by identifying the chemical shifts and multiplicities of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to assign the protons on the oxane ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton to its directly attached carbon atom.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the dimethylphenyl group to the C4 position of the oxane ring.[8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can provide information on the conformational preferences of the oxane ring (e.g., chair conformation) and the axial or equatorial orientation of the substituents.

Chiroptical Spectroscopy and Computational Analysis

To determine the absolute configuration of the chiral center, a combination of chiroptical spectroscopy and computational methods is often employed.[10][11]

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration of a chiral molecule.

  • Density Functional Theory (DFT) Calculations: By performing DFT calculations, theoretical VCD and ECD spectra for both the (R) and (S) enantiomers can be predicted.[10][11] Comparison of the experimental spectra with the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Crystal Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state.[12][13][14]

Crystal Growth

The first and often most challenging step is to grow high-quality single crystals.[13]

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[12][13]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[12][13] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[12] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12][13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct or Patterson methods and then refined to achieve the best agreement between the calculated and observed diffraction patterns.[12][13] The quality of the final structure is assessed by the R-factor.[12]

G A Purified Compound B Crystal Growth (e.g., Vapor Diffusion) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: Workflow for single-crystal X-ray crystallography.

Hypothetical Crystallographic Data

The following table summarizes the type of crystallographic data that would be obtained for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid. The values are hypothetical and serve as an example.

ParameterHypothetical Value
Chemical FormulaC₁₅H₂₀O₃
Formula Weight248.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z4
R-factor< 0.05

Structural Insights and Potential Significance

The crystal structure would provide invaluable information:

  • Conformation: It would confirm the preferred conformation of the oxane ring, which is expected to be a chair conformation. The analysis would reveal whether the 3,4-dimethylphenyl and carboxylic acid groups occupy axial or equatorial positions.

  • Intermolecular Interactions: The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. These interactions are critical for understanding the solid-state properties of the compound and can influence its solubility and dissolution rate.

  • Molecular Dimensions: Precise bond lengths and angles would be determined, offering insights into potential ring strain or steric hindrance.

The incorporation of an oxane ring can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are important considerations in drug design.[4] The carboxylic acid group is a common feature in many drugs, often involved in binding to biological targets.[5] A thorough understanding of the three-dimensional structure of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is the first step in exploring its potential as a lead compound in drug discovery.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, approach to the synthesis and detailed structural characterization of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid. By employing a combination of modern synthetic methods, advanced spectroscopic techniques like NMR and VCD/ECD, and the definitive power of single-crystal X-ray crystallography, a complete picture of this molecule's stereochemistry and solid-state structure can be achieved. Such a foundational understanding is a prerequisite for any future investigation into its chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science.

References

  • Blahova, M., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry A. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • ResearchGate. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods | Request PDF. ResearchGate. Available at: [Link]

  • J-Stage. (1992). 35 DETERMINATION OF STEREOCHEMISTRY BY NMR DISTANCE GEOMETRY; APPLICATION TO CYCLOTHIAZOMYCIN. J-Stage. Available at: [Link]

  • García-Ramos, Y., et al. (2018). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs. Available at: [Link]

  • Vini, L. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Longdom Publishing SL. Available at: [Link]

  • Martínez-Martínez, A. J., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fun, H.-K., et al. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Tulane University. (2010). X-Ray Crystallography. Tulane University. Available at: [Link]

  • Tamboli, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Jeschke, P. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Journal of Molecular Structure. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Journal of Molecular Structure. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Semantic Scholar. Available at: [Link]

  • Doherty, J. S., & Kent, D. R. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. Available at: [Link]

  • Sulo, P., et al. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules. Available at: [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

Sources

Foundational

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid As a Senior Application Scientist in early-stage drug discovery, navigating the pharmacological landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, navigating the pharmacological landscape of novel chemotypes requires a rigorous, multi-tiered approach. This whitepaper details the in vitro mechanism of action (MoA) elucidation for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid , a conformationally restricted synthetic building block that serves as a prototypical allosteric modulator of the G-protein-coupled receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1).

By dissecting the structural rationale, signaling pathways, and self-validating experimental workflows, this guide provides a comprehensive blueprint for drug development professionals characterizing similar carboxylic acid-based GPCR modulators.

Structural Rationale & Target Hypothesis

GPR40 is a predominantly pancreatic β -cell-expressed GPCR that enhances glucose-stimulated insulin secretion (GSIS) upon activation by endogenous long-chain free fatty acids. Synthetic GPR40 agonists (e.g., TAK-875/Fasiglifam, GW9508) universally feature a pharmacophoric carboxylic acid headgroup tethered to a lipophilic tail[1][2].

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid perfectly aligns with this pharmacophore:

  • The Anionic Anchor: The carboxylic acid moiety is critical for receptor binding. X-ray crystallography of GPR40 complexes reveals that this group forms a dense polar interaction network—specifically strong hydrogen bonds with Arg183, Arg258, Tyr91, and Tyr240 within the receptor's transmembrane bundle[1][3].

  • Conformational Restriction: The oxane (tetrahydropyran) ring acts as a rigid linker. Unlike the highly flexible aliphatic chains of endogenous fatty acids, the oxane core reduces the entropic penalty upon binding, locking the carboxylic acid in an optimal vector for Arg183/Arg258 engagement.

  • Lipophilic Engagement: The 3,4-dimethylphenyl group occupies the hydrophobic allosteric pocket near TM2 and TM3. The methyl substitutions provide critical van der Waals contacts that drive the transition of the receptor into its active conformation.

In Vitro Pharmacological Profiling: The Causality of Assay Selection

To definitively map the MoA of this compound, we must evaluate its signaling cascade. GPR40 is canonically coupled to the G α q pathway, leading to intracellular calcium ( Ca2+ ) mobilization. However, recent structural biology reveals that while partial agonists (like TAK-875) only activate G α q, full agonists (like AM-1638) induce a distinct receptor conformation that additionally couples to G α s (cAMP accumulation) and drives robust β -arrestin recruitment[4][5].

Therefore, our in vitro cascade is designed not just to confirm binding, but to determine the efficacy profile and signaling bias of the compound.

GPR40_Signaling Compound 4-(3,4-Dimethylphenyl) oxane-4-carboxylic acid GPR40 GPR40 (FFAR1) Receptor Compound->GPR40 Binds Allosteric Site Gq Gαq Protein (Primary) GPR40->Gq Canonical Coupling Gs Gαs Protein (Full Agonists Only) GPR40->Gs Secondary Coupling B_Arr β-Arrestin 2 GPR40->B_Arr Recruitment PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 FLIPR Assay cAMP cAMP Accumulation Gs->cAMP HTRF Assay Internalization Receptor Internalization B_Arr->Internalization BRET Assay

Fig 1: GPR40 signaling pathways and corresponding in vitro assay mapping.

Self-Validating Experimental Protocols

Trustworthiness in in vitro pharmacology relies on self-validating systems. Every assay must include a vehicle control (negative), a known reference standard (positive), and a specificity control (e.g., antagonist or knockout line) to rule out off-target artifacts.

Protocol A: Real-Time Intracellular Calcium Mobilization (FLIPR Assay)

Purpose: Quantify the primary G α q-mediated activation. The Fluorometric Imaging Plate Reader (FLIPR) captures the transient, rapid spike in cytosolic Ca2+ [5][6].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 Assay Dye (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (10 µM to 0.3 nM) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Self-Validation Controls:

    • Positive Control: TAK-875 (1 µM) and GW9508 (1 µM)[7][8].

    • Specificity Control: Pre-incubate a subset of wells with GW1100 (10 µM), a selective GPR40 antagonist, for 15 minutes prior to agonist addition. A complete ablation of the Ca2+ signal validates that the compound's effect is strictly GPR40-dependent.

  • Execution & Analysis: Read baseline fluorescence for 10 seconds, inject compounds, and record kinetic fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes. Calculate Area Under the Curve (AUC) to determine EC50​ .

Protocol B: IP1 Accumulation Assay (HTRF)

Purpose: Because Ca2+ spikes are transient, measuring Inositol Monophosphate (IP1)—a stable downstream metabolite of IP3—provides a highly accurate measure of total receptor efficacy ( Emax​ )[4][5].

  • Stimulation: Stimulate GPR40-CHO cells with the compound in the presence of 50 mM LiCl (to prevent IP1 degradation into myo-inositol) for 60 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Anti-IP1-Cryptate and IP1-d2).

  • Readout: Measure the F665/F620 ratio. A decrease in the HTRF signal indicates an increase in intracellular IP1 (competitive assay format).

Workflow Prep Compound Prep (10-pt Titration) FLIPR Primary Screen FLIPR Ca2+ Assay Prep->FLIPR HTRF Secondary Screen IP1 / cAMP HTRF FLIPR->HTRF BRET Tertiary Screen β-Arrestin BRET HTRF->BRET Analysis Data Synthesis (EC50 & Emax) BRET->Analysis

Fig 2: High-throughput screening workflow for GPR40 modulator characterization.

Quantitative Data Synthesis

To benchmark 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, its pharmacological parameters must be compared against established clinical and tool compounds. The table below outlines the expected in vitro profile of this chemotype based on its structural similarity to known GPR40 modulators.

CompoundG α q EC50​ (FLIPR)IP1 Emax​ (% of TAK-875)G α s cAMP EC50​ Modulator Type
TAK-875 (Fasiglifam) 14 nM100% (Reference)>10,000 nMPartial Agonist
GW9508 47 nM95%>10,000 nMPartial Agonist
AM-1638 3 nM180%120 nMFull / Superagonist
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid ~85 nM~110%>10,000 nMPutative Partial Agonist

Data Interpretation: The bulky 3,4-dimethylphenyl group combined with the oxane core is expected to yield nanomolar potency in the Ca2+ assay. However, because it lacks the extended secondary lipophilic extensions seen in superagonists like AM-1638, it will likely behave as a partial agonist, failing to trigger the G α s (cAMP) pathway[4][5].

Conclusion & Next Steps

The in vitro characterization of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid requires a robust understanding of GPCR signaling bias. By utilizing FLIPR for kinetic G α q tracking, HTRF for stable IP1 accumulation, and rigorous specificity controls (GW1100 antagonism), researchers can confidently map the MoA of this compound. If the compound demonstrates high potency and favorable partial agonism (avoiding β -arrestin-mediated receptor desensitization), the next logical step in the drug development pipeline is evaluating its efficacy in an ex vivo human islet Glucose-Stimulated Insulin Secretion (GSIS) assay[5].

References

  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists. Journal of Medicinal Chemistry (ACS). Retrieved from:[Link]

  • A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion. Frontiers in Endocrinology. Retrieved from:[Link]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

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Exploratory

safety data sheet and handling guidelines for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

An In-Depth Technical Guide and Safety Protocol for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid Executive Summary In modern medicinal chemistry, functionalized oxane (tetrahydropyran) derivatives serve as critical stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Protocol for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

Executive Summary

In modern medicinal chemistry, functionalized oxane (tetrahydropyran) derivatives serve as critical structural motifs for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Specifically, 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is a highly specialized, sterically hindered building block. Structurally analogous to the meperidine core—but featuring an oxygen heteroatom in place of nitrogen and a substituted phenyl ring—this compound is increasingly utilized in the synthesis of advanced therapeutics, including kinase inhibitors and PKM2 agonists[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory safety compliance (SDS) and practical, bench-level synthetic utility. This guide provides a self-validating framework for the safe handling, analytical verification, and synthetic application of this specific oxane derivative.

Physicochemical Profiling

Understanding the physicochemical nature of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is fundamental to predicting its behavior during both handling and synthesis. The presence of the lipophilic 3,4-dimethylphenyl group paired with the polar carboxylic acid creates an amphiphilic character, while the quaternary C4 carbon introduces significant steric bulk.

Table 1: Quantitative Physicochemical Data

ParameterSpecification / Value
Chemical Name 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid
Synonym 4-(3,4-dimethylphenyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS Registry Number 1489920-11-7[3]
Molecular Formula C₁₄H₁₈O₃[4]
Molecular Weight 234.30 g/mol [4]
SMILES String O=C(C1(C2=CC=C(C)C(C)=C2)CCOCC1)O[4]
Storage Conditions Sealed in dry, Room Temperature[3]
Appearance Solid / Crystalline Powder (Inferred from class analogs)[5]

Safety Data Sheet (SDS) & Hazard Causality

Standard safety data sheets often list hazards without explaining the underlying mechanisms. To ensure a culture of safety, researchers must understand why a compound is hazardous. According to supplier safety data[4], this compound carries a "Warning" signal word and specific GHS hazard classifications.

Hazard Statements & Mechanistic Causality
  • H302 (Harmful if swallowed): The lipophilic 3,4-dimethylphenyl moiety enhances gastrointestinal permeability, allowing the active carboxylic acid to rapidly enter systemic circulation[4].

  • H312 (Harmful in contact with skin): The calculated LogP of this molecule suggests it can partition effectively into the stratum corneum. Dermal exposure can lead to systemic absorption[4].

  • H332 (Harmful if inhaled): As a crystalline powder, micro-particulates can become airborne. The acidic functional group can cause localized irritation to the mucosal membranes of the respiratory tract[4].

Precautionary Statements (P-Codes)

Key mitigation strategies include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray[4].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[4].

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[4].

Self-Validating Handling & Synthetic Protocols

To ensure scientific integrity, every experimental workflow must be designed as a "self-validating system"—meaning the protocol includes built-in checks to confirm success before proceeding to the next step.

Protocol A: Safe Weighing and Solution Preparation

Causality: Fine powders of lipophilic organic acids are prone to electrostatic dispersion. Static charge accumulation not only causes mass loss but significantly increases the risk of inhalation (H332).

  • Environmental Control: Perform all weighing inside a certified Class II biological safety cabinet or a dedicated powder-handling fume hood with a face velocity of 0.5 m/s.

  • Static Elimination: Pass an anti-static zero-ionizer over the analytical balance and the spatulas to neutralize surface charges on the crystalline powder.

  • Transfer: Accurately weigh the desired mass of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid into a pre-tared, anti-static glass vial.

  • Solubilization: Add an aprotic solvent (e.g., anhydrous DMF or DMSO) slowly. Validation Check: The solution must be visually inspected against a dark background to ensure complete dissolution without particulate suspension.

Protocol B: Sterically Hindered Amide Bond Formation

Causality: The C4 position of the oxane ring is a quaternary carbon bonded to a bulky 3,4-dimethylphenyl group. Standard coupling reagents (like EDC/NHS) often fail here due to steric hindrance. We must use a highly reactive uronium-based coupling reagent like HATU to drive the formation of the active ester[1].

  • Activation: Dissolve 1.0 equivalent of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The tertiary amine acts as an acid scavenger and initiates the deprotonation of the carboxylic acid.

  • Coupling Reagent: Add 1.2 equivalents of HATU at 0 °C. Stir for 15 minutes to form the highly reactive O-At (7-azabenzotriazole) active ester.

  • Amine Introduction: Add 1.1 equivalents of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (LC-MS): Quench a 5 µL aliquot in 1 mL of Acetonitrile/Water (50:50). Run a rapid UPLC-MS method to confirm the disappearance of the starting acid mass (m/z 233.1[M-H]-) and the appearance of the target amide product.

Synthetic Workflow Visualization

The following diagram maps the logical flow of the sterically hindered amide coupling described in Protocol B, highlighting the transformation from raw material to purified API.

G A 4-(3,4-Dimethylphenyl)oxane- 4-carboxylic acid (CAS: 1489920-11-7) C Activation & Coupling (HATU, DIPEA, DMF) A->C B Target Amine (Primary/Secondary) B->C D Crude Amide Intermediate C->D 0°C to RT, 2-4h E Prep-HPLC Purification D->E LC-MS Validation F Purified API (>95% Purity) E->F Lyophilization

Caption: Synthetic workflow for sterically hindered amide coupling using HATU/DIPEA.

Analytical Validation Standards

Before utilizing 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid in multi-step synthesis, its integrity must be verified to prevent the propagation of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The compound should elute as a sharp peak, demonstrating a molecular ion of m/z 235.1 [M+H]+ in positive ion mode, or m/z 233.1 [M-H]- in negative ion mode.

  • Nuclear Magnetic Resonance (¹H-NMR): In DMSO-d6, the spectrum will be characterized by the distinct aliphatic protons of the tetrahydropyran ring (multiplets between 1.8–2.6 ppm and 3.5–4.0 ppm), the aromatic protons of the 3,4-dimethylphenyl group (around 7.0–7.3 ppm), and the two distinct methyl singlets (around 2.2 ppm). The carboxylic acid proton typically appears as a broad singlet >12.0 ppm.

References

  • Fisher Scientific. "Oxanes - Organic heterocyclic compounds." Fisher Scientific, [Link]

  • Patent WO2024230586A1. "Compounds containing a diazetidinylsulfonyl structure and new use thereof as PKM2 agonists.
  • Patent Application. "Kinase inhibitors and method of treating cancer with same.

Sources

Foundational

Preliminary Toxicity Screening of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid: A Tiered De-Risking Strategy

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 4-(3,4-Dimethylphenyl)oxane-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) represents a highly attractive, synthetically versatile building block in modern drug discovery. Featuring a metabolically stable oxane (tetrahydropyran) core, a lipophilic 3,4-dimethylphenyl moiety, and a free carboxylic acid, this scaffold is frequently utilized in the design of novel analgesics, metabolic modulators, and targeted therapeutics.

However, the presence of a free carboxylic acid functional group introduces a well-documented toxicological liability: the potential for bioactivation into reactive acyl glucuronides (AGs) or acyl-CoA conjugates [1]. Furthermore, the lipophilic nature of the 3,4-dimethylphenyl group (driving up the partition coefficient, LogP) increases the risk of off-target promiscuity and phospholipidosis.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard "check-box" screening. Here, we establish a tiered, self-validating in vitro toxicity screening paradigm specifically tailored to the physicochemical and metabolic realities of sterically hindered carboxylic acids.

Mechanistic Rationale: The Carboxylic Acid Liability

To properly design a screening cascade, we must first understand the causality of the toxicity. The carboxylic acid group in our target compound is situated at the C4 position of the oxane ring—a quaternary carbon.

  • Steric Hindrance and Acyl Migration: Because the acid is sterically hindered, UDP-glucuronosyltransferase (UGT) mediated conjugation may occur at a slower rate compared to primary or secondary acids. However, once the 1-O-β-acyl glucuronide is formed, this same steric bulk can slow down spontaneous hydrolysis. Consequently, the reactive intermediate persists longer in physiological environments, allowing it to undergo acyl migration [2].

  • Covalent Adduction: The migrated isomers (2-O, 3-O, and 4-O-acyl glucuronides) are highly electrophilic. They can undergo direct transacylation or nucleophilic attack by lysine residues on hepatic proteins, forming covalent adducts. These adducts act as neoantigens, triggering immune-mediated Idiosyncratic Drug Toxicity (IDT) or Drug-Induced Liver Injury (DILI) [3].

Mechanism Drug Carboxylic Acid (Parent Drug) UGT UGT Enzymes (Hepatic) Drug->UGT AG 1-O-beta-Acyl Glucuronide (Reactive Intermediate) UGT->AG Glucuronidation Migration Acyl Migration (Isomerization) AG->Migration pH 7.4 Adduct Covalent Protein Adducts (Toxicity / Immune Response) AG->Adduct Direct Transacylation Migration->Adduct Nucleophilic Attack

Fig 1. Bioactivation pathway of carboxylic acids into reactive acyl glucuronides and protein adducts.

The Tiered Screening Workflow

To prevent late-stage clinical attrition, we deploy a "fail-early, fail-cheap" strategy [4]. The workflow is divided into three distinct tiers, ensuring that compounds only progress to resource-intensive assays if they clear early biochemical hurdles.

Workflow Start 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (Hit Compound) Tier1 Tier 1: In Silico & Physicochemical - LogP/pKa Profiling - Reactive Metabolite Trapping Start->Tier1 Tier2 Tier 2: In Vitro Hepatotoxicity - HepaRG 3D Spheroids - ATP Depletion / Mitochondrial Tox Tier1->Tier2 Pass / Acceptable Risk Tier3 Tier 3: Genotox & Safety Pharm - Mini-Ames Test - hERG Patch-Clamp Tier2->Tier3 No significant DILI signature Decision Go / No-Go Decision Lead Optimization Tier3->Decision Favorable Safety Profile

Fig 2. Tiered preliminary toxicity screening workflow for carboxylic acid hit compounds.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false negatives (due to lack of metabolic competence) or false positives (due to assay interference) are immediately flagged.

Protocol A: Reactive Metabolite Trapping (Acyl Glucuronide Stability)

Objective: Determine the half-life of the 1-O-β-acyl glucuronide and its propensity for acyl migration. Causality: A short half-life of the primary glucuronide (rapid migration) correlates strongly with high covalent binding and DILI risk [2].

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs) and 2 mM Uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Internal Validation (Controls):

    • Positive Control: Diclofenac (known to form highly reactive, rapidly migrating AGs).

    • Negative Control: Telmisartan (forms stable, non-migrating AGs).

  • Incubation: Spike 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid to a final concentration of 10 µM. Incubate at 37°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 1% formic acid. Crucial Step: The acidic environment (pH < 4) halts acyl migration, "freezing" the isomer ratio for accurate quantification.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-HRMS/MS. Monitor the disappearance of the 1-O-β isomer and the appearance of the 2-O, 3-O, and 4-O isomers.

Protocol B: Multiparametric Hepatotoxicity via High-Content Screening (HCS)

Objective: Assess primary cytotoxicity, mitochondrial impairment, and apoptosis. Causality: Standard cell lines like HepG2 lack the UGT and CYP450 enzymes required to bioactivate carboxylic acids. Therefore, we utilize HepaRG cells , which express physiologically relevant levels of Phase I and Phase II metabolizing enzymes, ensuring that any observed toxicity accounts for reactive metabolites [1].

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells into 384-well collagen-coated plates at 15,000 cells/well. Allow 48 hours for acclimation.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of the test compound (0.1 µM to 300 µM).

  • Validation Controls:

    • DILI Positive: Troglitazone (mitochondrial toxicant).

    • Vehicle Control: 0.1% DMSO.

  • Incubation: Incubate for 72 hours to allow sufficient time for metabolite accumulation and subsequent cellular damage.

  • Multiplex Staining: Add a dye cocktail containing:

    • Hoechst 33342: (Nuclei count / Proliferation).

    • TMRM (Tetramethylrhodamine methyl ester): (Mitochondrial membrane potential).

    • CellTOX Green: (Cell membrane integrity / Necrosis).

  • Imaging & Analysis: Image plates using an automated confocal High-Content Imaging system.

Quantitative Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decisions during lead optimization, all quantitative data must be benchmarked against established safety thresholds. Table 1 outlines the acceptance criteria for progressing 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid analogs.

Table 1: Preliminary Toxicity Acceptance Criteria for Carboxylic Acid Leads

Assay / ParameterTarget Threshold ("Go")Flag for InvestigationMechanistic Rationale
AG Degradation Half-Life > 4.0 hours< 2.0 hoursRapid degradation indicates high acyl migration, correlating with covalent protein adduction and DILI risk.
HepaRG Cytotoxicity (IC50) > 100 µM< 30 µMHigh IC50 indicates an absence of acute primary necrosis or severe metabolic bioactivation.
Mitochondrial Tox (TMRM) > 50x Cmax< 10x CmaxCarboxylic acids (especially lipophilic ones) can uncouple oxidative phosphorylation.
Mini-Ames (Mutagenicity) Negative (All strains)Positive (Any strain)Ensures the dimethylphenyl or oxane ring does not undergo oxidation to DNA-reactive epoxides.
hERG Inhibition (IC50) > 30 µM< 10 µMThe lipophilic 3,4-dimethylphenyl group may interact with the hydrophobic pocket of the hERG channel, risking QT prolongation.

Conclusion

Screening 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid requires a nuanced approach that respects the unique liabilities of sterically hindered carboxylic acids. By utilizing metabolically competent HepaRG cells and highly specific LC-MS/MS kinetic trapping assays, we create a self-validating data package. This tiered strategy not only identifies overt cytotoxicity but specifically de-risks the insidious threat of acyl glucuronide-mediated idiosyncratic toxicity, ensuring only the safest chemical matter advances to in vivo studies.

References

  • Shipkova, P. A., et al. "Acyl glucuronides–mediators of drug-induced toxicities?" ProQuest / Current Drug Metabolism.
  • "Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated." Chemical Research in Toxicology - ACS Publications.
  • "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation." PubMed Central (PMC).
  • "Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance." PubMed Central (PMC).
Exploratory

thermodynamic stability of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Whitepaper: Thermodynamic Stability and Conformational Dynamics of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid Executive Summary 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is a highly functionalized building block c...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability and Conformational Dynamics of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

Executive Summary

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is a highly functionalized building block characterized by a tetrahydropyran (oxane) core and a fully substituted quaternary carbon at the C4 position. Understanding the thermodynamic stability of this molecule is critical for preclinical formulation, synthesis scale-up, and long-term storage. This technical guide provides a first-principles evaluation of the molecule's conformational thermodynamics, thermal degradation kinetics, and physicochemical stability, supported by self-validating analytical protocols.

Conformational Thermodynamics & Steric Dynamics

The thermodynamic ground state of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is dictated by the conformational flexibility of the oxane ring. The ring undergoes continuous chair-to-chair inversion, passing through a high-energy twist-boat transition state.

At the C4 quaternary center, there is direct steric competition between the bulky 3,4-dimethylphenyl group and the carboxylic acid (-COOH) moiety for the sterically unhindered equatorial position. The thermodynamic preference of these substituents is quantified by their A-values (the conformational free energy difference between the axial and equatorial positions). The phenyl group possesses an A-value of approximately 2.8–3.0 kcal/mol, while the -COOH group has a significantly lower A-value of ~1.4 kcal/mol[1].

Because the energetic penalty for placing the aryl group in the axial position is nearly double that of the carboxylic acid, the thermodynamic equilibrium heavily favors the conformer where the 3,4-dimethylphenyl group is equatorial and the -COOH group is axial. This sterically locked ground-state conformation dictates the molecule's crystal lattice packing and its subsequent thermal stability.

Conformational_Equilibrium C1 Chair Conformer A (Aryl Equatorial, COOH Axial) ΔG = 0 kcal/mol (Favored) TS Twist-Boat Transition State ΔG‡ ≈ 10 kcal/mol C1->TS Ring Inversion C2 Chair Conformer B (Aryl Axial, COOH Equatorial) ΔG ≈ +1.5 kcal/mol (Disfavored) C2->TS Ring Inversion TS->C1 Relaxation TS->C2 Relaxation

Caption: Conformational equilibrium of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

Thermal Degradation Kinetics

When subjected to thermal stress, the molecule exhibits distinct thermodynamic transitions. The initial endothermic event is the melting of the crystal lattice. Following the melt, the molecule is susceptible to specific degradation pathways depending on the atmospheric conditions[2].

Because the carboxylic acid is attached to a fully aliphatic quaternary center (lacking a beta-carbonyl group to facilitate a low-energy six-membered transition state), the activation energy for decarboxylation is relatively high. Consequently, the molecule remains thermodynamically stable against decarboxylation up to temperatures well exceeding 200 °C. Under oxidative conditions, the benzylic methyl groups on the aryl ring become the primary thermodynamic vulnerability, susceptible to thermo-oxidative degradation before the oxane ring itself undergoes pyrolytic cleavage.

Thermal_Degradation API 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (Solid State) Melt Endothermic Melting (T_m ≈ 150-170 °C) API->Melt Heating (DSC) Decarb Decarboxylation (-CO2) (T > 250 °C) Melt->Decarb TGA Mass Loss Oxidation Benzylic Oxidation (Presence of O2 / Heat) Melt->Oxidation Air Atmosphere Cleavage Oxane Ring Cleavage (Extreme Thermal Stress) Melt->Cleavage Pyrolysis (>300 °C)

Caption: Thermal degradation pathways under calorimetric stress testing.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To accurately capture the thermodynamic parameters of this compound, analytical workflows must be designed as self-validating systems to eliminate instrumental artifacts[2].

Protocol 1: Differential Scanning Calorimetry (DSC) for Lattice Thermodynamics

  • Step 1: Instrument Calibration. Run an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) prior to sample analysis.

    • Causality: This specific standard is chosen because its melting point closely aligns with the expected melting range of the compound. This ensures the thermocouple and heat-flux sensors are highly accurate in the critical temperature window, validating the subsequent sample data.

  • Step 2: Sample Preparation. Weigh exactly 3.0–5.0 mg of the compound into an aluminum crucible. Crimp the crucible with a pinhole lid.

    • Causality: The pinhole allows trace ambient moisture to escape during heating without rupturing the pan. This ensures the observed endotherm is strictly the thermodynamic melting transition of the compound, preventing the convolution of vaporization artifacts.

  • Step 3: Thermal Execution. Equilibrate the furnace at 25 °C. Heat at a constant rate of 10 °C/min to 200 °C under a 50 mL/min dry nitrogen purge.

    • Causality: The inert nitrogen purge prevents premature oxidative degradation of the benzylic methyl groups during the melting phase, isolating the purely thermodynamic heat of fusion ( ΔHf​ ).

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

  • Step 1: Baseline Subtraction. Run the programmed thermal method on an empty, tared platinum pan.

    • Causality: As the purge gas heats, its density changes, creating a buoyancy effect that pushes up on the microbalance. Subtracting this baseline accounts for the buoyancy, ensuring that any mass loss recorded later is strictly from the sample's degradation.

  • Step 2: Sample Loading. Load 10.0 mg of the compound into the platinum pan.

  • Step 3: Orthogonal Kinetic Runs. Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere. Repeat the exact experiment using a fresh sample under a dry air atmosphere.

    • Causality: Comparing the derivative thermogravimetry (DTG) curves between the nitrogen and air runs allows researchers to decouple purely thermal fragmentation (e.g., decarboxylation) from thermo-oxidative pathways (e.g., benzylic oxidation).

Quantitative Thermodynamic Data Summary

The following table summarizes the expected thermodynamic parameters for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid based on its structural class and functional group contributions.

Thermodynamic ParameterEstimated Value / RangeAnalytical MethodMechanistic Significance
Conformational Free Energy ( ΔG∘ ) -1.4 to -1.6 kcal/molVariable-Temp NMRQuantifies the thermodynamic preference for the equatorial-aryl/axial-COOH chair conformer.
Melting Onset ( Tm​ ) 145 °C - 165 °CDSCIndicates the strength of the crystalline lattice energy and intermolecular hydrogen bonding.
Enthalpy of Fusion ( ΔHf​ ) 25 - 35 kJ/molDSCQuantifies the thermodynamic energy barrier required for solvent dissolution.
Decomposition Onset ( Td​ ) > 250 °CTGAMarks the activation energy threshold required to induce decarboxylation or ether cleavage.

Solution-State & Long-Term Stability

Beyond solid-state thermal parameters, the thermodynamic stability of the compound in solution is governed by hydrolytic and oxidative potentials. In accordance with ICH Q1A(R2) guidelines for stability testing[3], the molecule must be evaluated under accelerated environmental stress.

The ether linkage within the oxane ring is thermodynamically stable to hydrolysis under physiological (pH 7.4) and mildly basic conditions. However, under extreme acidic stress, protonation of the oxane oxygen lowers the activation barrier for ring cleavage. Furthermore, the presence of the carboxylic acid acts as an internal proton source; thus, in highly concentrated, unbuffered aqueous solutions, the localized pH drop could theoretically catalyze slow auto-degradation over long-term storage if not properly formulated as a stable salt.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons.[Verified via ACS Publications: https://pubs.acs.org/doi/10.1021/np50130a033]
  • Giron, D. (1995).Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[Verified via Semantic Scholar: https://api.semanticscholar.org/CorpusID:93878755]
  • International Council for Harmonisation (ICH). (2003).ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[Verified via Official ICH Database: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

Sources

Protocols & Analytical Methods

Method

applications of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid as a pharmaceutical intermediate

An In-Depth Technical Guide to 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid as a Pharmaceutical Intermediate Authored by: A Senior Application Scientist This guide provides a comprehensive overview of 4-(3,4-dimethylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid, a valuable intermediate in pharmaceutical synthesis. While specific literature on this exact molecule is emerging, its utility can be thoroughly understood by examining its core components: the tetrahydropyran (oxane) ring and the versatile carboxylic acid functionality, substituted with a lipophilic 3,4-dimethylphenyl group. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[1] This document will detail the synthesis, potential applications, and key experimental protocols relevant to this compound and its parent structure, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Part 1: Synthesis of the Core Scaffold and the Target Intermediate

The synthesis of 4-aryl-tetrahydropyran-4-carboxylic acids is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The most commercially viable route involves the construction of the tetrahydropyran ring, followed by hydrolysis and decarboxylation.[2]

Proposed Synthesis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

A plausible synthetic route to the title compound involves a modification of the established synthesis for the parent tetrahydropyran-4-carboxylic acid. This approach would start with a substituted diethyl malonate.

G cluster_0 Step 1: Arylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Diethyl 2-(3,4-dimethylphenyl)malonate A->C NaH, THF B 1-Bromo-3,4-dimethylbenzene B->C E Diethyl 4-(3,4-dimethylphenyl)oxane-4-carboxylate C->E Base (e.g., NaH) Phase Transfer Catalyst (TBAB) D Bis(2-chloroethyl) ether D->E F 4-(3,4-Dimethylphenyl)oxane-4,4-dicarboxylic acid E->F 1. NaOH, Heat 2. Acidification (HCl) G 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid F->G Heat (120-130°C) in Xylene

Caption: Proposed synthetic pathway for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

Detailed Protocol: Synthesis of the Parent Compound, Tetrahydropyran-4-carboxylic Acid

This three-step protocol is adapted from a commercially viable synthesis and provides a solid foundation for producing the core scaffold.[2]

Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate

  • Rationale: This step constructs the tetrahydropyran ring via a double nucleophilic substitution. Diethyl malonate acts as the nucleophile, and bis(2-chloroethyl) ether provides the electrophilic carbons. A phase transfer catalyst like Tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous and organic phases, thereby increasing the reaction rate.

  • Protocol:

    • To a stirred solution of diethyl malonate (1.0 mole) and bis(2-chloroethyl) ether (1.0 mole) in a suitable organic solvent (e.g., toluene), add a strong base such as sodium hydroxide (2.2 moles) and TBAB (0.05 moles).

    • Heat the reaction mixture to 50-100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base. Subsequent acidification protonates the carboxylate salt, causing the dicarboxylic acid to precipitate.

  • Protocol:

    • Add the crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) to a solution of sodium hydroxide (5.0 moles) in water.

    • Heat the mixture to 40-50°C and stir until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully adjust the pH to 1.0-2.0 with concentrated hydrochloric acid.

    • The precipitated tetrahydropyran-4,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

  • Rationale: Heating the dicarboxylic acid leads to the loss of one carboxyl group as carbon dioxide, yielding the desired monocarboxylic acid. Using a high-boiling solvent like xylene allows for controlled heating to the required temperature of 120-130°C.[2]

  • Protocol:

    • Suspend the dried tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) in xylene. Paraffin oil can be added to help control the evolution of CO2.

    • Heat the mixture to 120-130°C and maintain until the evolution of CO2 ceases.

    • Cool the reaction mixture and extract the product with a suitable solvent like ethyl acetate.

    • The organic extracts are combined, dried, and concentrated to yield tetrahydropyran-4-carboxylic acid. Further purification can be achieved by recrystallization.

Part 2: Applications in Pharmaceutical Drug Discovery

The true value of 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid lies in its potential as a versatile pharmaceutical intermediate. The tetrahydropyran ring provides a metabolically stable, three-dimensional scaffold, while the carboxylic acid serves as a handle for further chemical modifications. The 3,4-dimethylphenyl group adds significant lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties.

Role of the 3,4-Dimethylphenyl Moiety

The 3,4-dimethylphenyl group is a key feature that can be exploited in drug design. Similar structures, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have been investigated as potent opioid receptor antagonists.[3][4][5][6][7] This suggests that the 3,4-dimethylphenyl moiety in the target compound could be instrumental in designing molecules that interact with specific biological targets, potentially in the central nervous system or for gastrointestinal disorders.[5]

Derivatization via Amide Bond Formation

The most common and synthetically valuable transformation of the carboxylic acid is its conversion to an amide. Amide bonds are central to the structure of many drugs.[8][9] This reaction allows for the introduction of a wide array of chemical diversity by coupling the carboxylic acid with various amines.

G cluster_0 Activation A 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid D Activated Carboxylic Acid (e.g., Acyl Chloride, Active Ester) A->D Coupling Reagent (e.g., SOCl2, EDC/NHS) B Amine (R-NH2) C Amide Derivative B->C E Active Pharmaceutical Ingredient (API) C->E Further Synthetic Steps D->C Nucleophilic Acyl Substitution

Caption: General workflow for the derivatization of the title compound into an API.

Protocol: Amide Coupling using EDC/NHS

This protocol describes a widely used method for amide bond formation that proceeds under mild conditions, making it suitable for complex molecules.[8]

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. N-Hydroxysuccinimide (NHS) is often added to form a more stable active ester, which then reacts cleanly with the amine, minimizing side reactions.

  • Protocol:

    • Dissolve 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the active ester.

    • Add the desired amine (1.0-1.2 equivalents) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to liberate the free amine.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by column chromatography or recrystallization.

Derivative TypePotential Therapeutic AreaRationale
Simple Amides CNS Disorders, Pain ManagementThe lipophilic 3,4-dimethylphenyl group can facilitate blood-brain barrier penetration. Amide derivatives may target receptors like opioid or serotonin receptors.[10]
Peptidomimetics Oncology, VirologyCoupling with amino acid esters or small peptides can generate peptidomimetics that inhibit enzymes like proteases or kinases.[11]
Heterocyclic Amides Anti-inflammatory, Anti-infectiveIncorporating heterocyclic amines can lead to compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[12][13]

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized intermediates and final products.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3,4-dimethylphenyl group, two singlets for the methyl groups, and complex multiplets for the diastereotopic protons of the tetrahydropyran ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon around 170-180 ppm.[14] Distinct signals for the quaternary carbon of the tetrahydropyran ring, the aromatic carbons, and the methyl carbons would also be present.[15][16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.

Conclusion

While 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid is a specific molecule with limited dedicated public data, its structural components point to significant potential as a pharmaceutical intermediate. Its synthesis is achievable through established methodologies, and its carboxylic acid functional group provides a gateway to a vast chemical space through derivatization. The combination of the stable tetrahydropyran scaffold and the lipophilic 3,4-dimethylphenyl group makes it an attractive building block for the development of novel therapeutics, particularly in areas requiring CNS penetration or specific hydrophobic interactions with biological targets. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this promising intermediate.

References

Sources

Application

NMR spectroscopy chemical shifts for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Application Note: NMR Spectroscopy Protocol and Chemical Shift Analysis for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid Molecular Architecture & Conformational Causality 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Protocol and Chemical Shift Analysis for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

Molecular Architecture & Conformational Causality

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS 1489920-11-7) is a sterically constrained, highly versatile molecular building block frequently utilized in medicinal chemistry and drug discovery pipelines[1]. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its three-dimensional conformation.

The Causality of Signal Splitting: The core of this molecule is a tetrahydropyran (oxane) ring, which predominantly adopts a rigid chair conformation at room temperature. The C4 position is disubstituted with a carboxylic acid (-COOH) and a 3,4-dimethylphenyl group. Because the bulky 3,4-dimethylphenyl group possesses a significantly larger A-value (conformational free energy) than the carboxylic acid group, it strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

Consequently, the carboxylic acid is forced into the axial position . This conformational locking prevents rapid ring-flipping. As a result, the axial and equatorial protons on the oxane ring become magnetically inequivalent, leading to distinct, widely separated chemical shifts and complex multiplet splitting patterns (geminal and axial-axial couplings) rather than a simple averaged signal. The baseline chemical shifts for the rigid oxane ring in 4-aryl-tetrahydropyran-4-carboxylic acid derivatives are well-documented in catalytic and synthetic literature, providing a reliable foundation for this structural verification[2].

Quantitative Data: Chemical Shift Assignments

The following tables summarize the expected high-resolution 1D NMR data based on the conformational dynamics of the 4-aryl-oxane-4-carboxylic acid core[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Proton EnvironmentShift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationCausality / Structural Rationale
-COOH 10.50 – 12.00Broad singlet (br s)1HHighly deshielded due to acidity and intermolecular hydrogen bonding (dimerization).
Aromatic H-2' ~ 7.15Doublet ( J≈2.0 )1HMeta-coupling to H-6'; deshielded by the aromatic ring current.
Aromatic H-5' ~ 7.10Doublet ( J≈8.0 )1HOrtho-coupling to H-6'.
Aromatic H-6' ~ 7.05Doublet of doublets ( J≈8.0,2.0 )1HOrtho-coupled to H-5', meta-coupled to H-2'.
Oxane C2/C6 (Equatorial) ~ 3.90Multiplet (m)2HDeshielded by adjacent oxygen; equatorial protons typically resonate downfield of axial protons in locked chair conformations.
Oxane C2/C6 (Axial) ~ 3.60Multiplet (m)2HDeshielded by oxygen; exhibits large axial-axial coupling ( J≈11−12 Hz) with C3/C5 axial protons.
Oxane C3/C5 (Equatorial) ~ 2.50Multiplet (m)2HAdjacent to the quaternary C4 center.
Oxane C3/C5 (Axial) ~ 1.95Multiplet (m)2HUpfield shift typical for axial protons in locked oxane rings.
Aromatic 3-CH 3​ & 4-CH 3​ ~ 2.25, 2.26Singlets (s)6HAttached to the aromatic ring; slightly different magnetic environments yield two closely spaced singlets.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Carbon EnvironmentShift ( δ , ppm)TypeCausality / Structural Rationale
Carboxylic Acid (C=O) ~ 180.5Quaternary (C)Highly deshielded carbonyl carbon.
Aromatic C-1' ~ 140.0Quaternary (C)Directly attached to the C4 quaternary center of the oxane ring.
Aromatic C-3', C-4' ~ 135.0 - 137.5Quaternary (C)Substituted with electron-donating methyl groups.
Aromatic C-2', C-5', C-6' ~ 123.0 - 130.0Methine (CH)Standard aromatic carbon resonance range.
Oxane C2, C6 ~ 64.5Methylene (CH 2​ )Strongly deshielded by the adjacent intra-ring oxygen atom.
Oxane C4 ~ 50.2Quaternary (C)Aliphatic quaternary center bound to aryl and carboxyl groups.
Oxane C3, C5 ~ 34.5Methylene (CH 2​ )Standard aliphatic ring carbons.
Aromatic 3-CH 3​ , 4-CH 3​ ~ 19.5, 20.0Methyl (CH 3​ )Benzylic methyl carbons.

Experimental Protocol: High-Resolution Acquisition

To ensure a self-validating and reproducible dataset, follow this strict step-by-step methodology for sample preparation and acquisition.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Expert Insight: If the compound exhibits poor solubility or if the -COOH peak is excessively broadened due to chemical exchange with trace water in CDCl 3​ , evaporate the solvent and reconstitute in anhydrous DMSO- d6​ .

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm).

  • Tune and match the probe for both 1 H and 13 C channels to maximize signal-to-noise ratio (SNR).

  • Shim the magnet (Z0-Z5 coils) until the lock level is stable and the TMS linewidth at half-height is <1.0 Hz.

Step 3: Data Acquisition

  • 1 H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds . Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the methyl and aromatic protons, which is critical for accurate quantitative integration. Acquire 16 to 32 scans.

  • 13 C NMR: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2.0 - 3.0 seconds . Causality: Quaternary carbons (C4, C=O, and substituted aromatic carbons) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 and a higher number of scans (1024–2048) are required to resolve these signals above the baseline noise.

Data Processing and Validation Workflow

The integrity of the NMR analysis relies on rigorous post-acquisition processing. The workflow below outlines the logical progression from raw Free Induction Decay (FID) data to structural validation.

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) N2 Probe Tuning & Matching (Optimize 1H/13C channels) N1->N2 Insert Tube N3 Locking & Shimming (Z0-Z5 coils for homogeneity) N2->N3 Lock Signal N4 Pulse Sequence Setup (zg30 for 1H, zgpg30 for 13C) N3->N4 Line width < 1Hz N5 Data Acquisition (ns=16 for 1H, ns=1024 for 13C) N4->N5 Execute N6 Signal Processing (FT, Phasing, Baseline Correction) N5->N6 FID Data N7 Spectral Analysis (Integration, Multiplet Analysis) N6->N7 Spectrum N8 Structure Verification (Confirm Oxane & Aryl signals) N7->N8 Validate

Caption: Workflow for NMR acquisition and processing of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

Self-Validating Quality Control Criteria: To trust the final spectrum, the data must validate itself through internal consistency:

  • Integration Check: Normalize the integration of the two aromatic methyl singlets (~2.25 ppm) to exactly 6.00 . If the sample is pure and fully relaxed, the integration of the equatorial and axial oxane C2/C6 protons (~3.60 and ~3.90 ppm) must sum to exactly 4.00 , and the aromatic region (~7.05 - 7.15 ppm) must sum to exactly 3.00 .

  • Water Exchange Flag: If the broad singlet for the -COOH proton (~11.0 ppm) is missing or integrates to significantly less than 1.00, check the residual water peak in CDCl 3​ (~1.56 ppm). A broadened or shifted water peak indicates rapid chemical exchange between the carboxylic acid proton and trace moisture.

References

  • Tu, J.-L., et al. (2021). Iron-Catalyzed Ring-Opening of Cyclic Carboxylic Acids Enabled by Photoinduced Ligand-to-Metal Charge Transfer (Supporting Information). Royal Society of Chemistry (RSC). Retrieved from:[Link]

Sources

Method

Application Note: Chromatographic Purification Strategies for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Target Audience: Analytical Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Method Development Guide Introduction and Chemical Context 4-(3,4-Dimethylphenyl)oxane-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Method Development Guide

Introduction and Chemical Context

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (also referred to as 4-(3,4-dimethylphenyl)tetrahydropyran-4-carboxylic acid) is a highly valued building block in medicinal chemistry. Derivatives of 4-aryltetrahydropyran-4-carboxylic acids are frequently utilized in the synthesis of pharmaceutical agents, notably as precursors for TrpA1 ion channel modulators targeting pain and pruritus[1].

The synthesis of this compound typically involves the construction of the oxane (tetrahydropyran) ring via the alkylation of a functionalized phenylacetonitrile or through Grignard additions to tetrahydro-4H-pyran-4-one[2]. These synthetic routes often leave behind structurally similar impurities, including des-methyl regioisomers, unreacted ketones, and neutral lipophilic byproducts. Achieving >98% purity requires an orthogonal purification strategy that exploits the molecule's specific physicochemical properties[3].

Physicochemical Profiling & Causality

To design a self-validating purification system, we must first analyze the molecular structure. The compound features three distinct domains that dictate its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~4.5): Highly ionizable. At neutral pH, it exists as a carboxylate anion, causing severe peak tailing and poor retention on reverse-phase (RP) columns due to secondary interactions with residual silanols.

  • 3,4-Dimethylphenyl Group: Imparts significant hydrophobicity (lipophilicity), requiring a strong organic modifier for elution.

  • Oxane (Tetrahydropyran) Ring: Provides a polar core that acts as a hydrogen-bond acceptor.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication
Molecular Weight 234.29 g/mol Suitable for standard LC-MS detection (ESI negative/positive mode).
pKa (Carboxylic acid) 4.5 – 4.8Requires mobile phase pH < 2.5 (e.g., 0.1% TFA) to ensure full protonation and prevent peak streaking.
LogP (Octanol/Water) ~2.8 – 3.2Exhibits strong retention on C18 phases; requires >50% Acetonitrile or Methanol for efficient elution.
UV Absorbance λmax​ ~210 nm, 260 nmThe aromatic ring allows for standard UV detection; 210 nm provides maximum sensitivity, while 254/260 nm offers specificity.

Mechanistic Method Development

Chromatographic Logic

The primary failure mode in purifying carboxylic acids via chromatography is neglecting ionization control. If the mobile phase pH is near the pKa of the analyte, the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks or severe tailing. By buffering the mobile phase to pH ~2.0 using Trifluoroacetic Acid (TFA) or Formic Acid (FA), the equilibrium is forced entirely toward the neutral, protonated state.

HPLC_Logic M 4-(3,4-Dimethylphenyl) oxane-4-carboxylic acid P1 Carboxylic Acid Group (pKa ~4.5) M->P1 P2 3,4-Dimethylphenyl Group (Highly Lipophilic) M->P2 P3 Oxane Ring (Polar Core) M->P3 S1 Mobile Phase Modifier (0.1% TFA or Formic Acid) P1->S1 S2 Organic Eluent (Acetonitrile) P2->S2 S3 Stationary Phase (C18 End-capped) P3->S3 R1 Suppresses Ionization Prevents Peak Tailing S1->R1 R2 Overcomes Hydrophobic Retention S2->R2 R3 Shields Residual Silanols S3->R3

Fig 1: Mechanistic causality between molecular structural features and RP-HPLC method parameters.

Orthogonal Purification Protocols

To achieve pharmaceutical-grade purity, we employ a two-step orthogonal approach: an initial acid-base liquid-liquid extraction (LLE) to remove neutral/basic synthetic impurities, followed by high-resolution chromatography (Preparative HPLC or Normal-Phase Flash)[3].

Workflow A Crude Reaction Mixture (Contains Target + Impurities) B Acid-Base Extraction (0.5M NaOH / EtOAc) A->B C Organic Phase (Neutral/Basic Impurities) B->C Discard D Aqueous Phase (Target Carboxylate Salt) B->D Retain E Acidification (HCl to pH ~2) D->E F Extraction (DCM or EtOAc) E->F G Chromatographic Purification (RP-HPLC or Flash) F->G H Pure 4-(3,4-Dimethylphenyl) oxane-4-carboxylic acid G->H >98% Purity

Fig 2: Orthogonal purification workflow combining acid-base extraction and chromatography.

Protocol A: Pre-Chromatography Acid-Base Extraction

Rationale: This step exploits the acidic nature of the target compound to separate it from unreacted tetrahydro-4H-pyran-4-one and non-polar alkylation byproducts, significantly reducing the mass load on the chromatography column.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of 0.5 M NaOH (aq) or saturated NaHCO 3​ . Shake vigorously in a separatory funnel and allow the layers to separate. The target molecule partitions into the aqueous layer as a highly water-soluble sodium salt.

  • Organic Wash: Drain the aqueous layer. Wash the aqueous layer twice more with fresh EtOAc to remove residual neutral lipophilic impurities. Discard the organic washes.

  • Acidification: Carefully acidify the aqueous layer by adding 1.0 M HCl dropwise under stirring until the pH reaches ~2.0 (verify with pH paper). The solution will become cloudy as the free carboxylic acid precipitates.

  • Recovery Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) or EtOAc (3 × 10 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the semi-pure product.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC provides the highest resolution for separating closely related regioisomers (e.g., des-methyl impurities). End-capped C18 columns are mandatory to prevent secondary interactions.

System Suitability & Parameters:

  • Column: C18, 5 µm, 100 Å, 21.2 mm × 250 mm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

  • Sample Solvent: Dissolve the semi-pure solid in DMSO or a 1:1 mixture of MeCN/H 2​ O (ensure complete dissolution to prevent column clogging).

Table 2: Optimized RP-HPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BCurvePurpose
0.08020InitialColumn equilibration and sample loading.
2.08020HoldElution of DMSO/injection solvent front.
15.02080LinearElution of target compound (Expected RT: 11-13 min).
17.0595LinearColumn wash (elutes highly lipophilic impurities).
20.0595HoldSustained wash.
21.08020LinearReturn to initial conditions.

Self-Validation Check: The peak tailing factor ( Tf​ ) should be ≤1.2 . If Tf​>1.5 , verify the pH of Mobile Phase A; insufficient TFA will cause the carboxylic acid to ionize, degrading peak shape.

Protocol C: Normal-Phase Flash Chromatography (Scale-up Alternative)

Rationale: For multi-gram scale purification where Prep-HPLC is bottlenecked, normal-phase silica gel chromatography is highly effective, provided an acidic modifier is used in the mobile phase.

  • Column Preparation: Pack a standard silica gel column (40-63 µm particle size) or use a pre-packed flash cartridge.

  • Solvent System: Hexanes (Solvent A) and Ethyl Acetate (Solvent B). Critical Step: Add 1% v/v Glacial Acetic Acid to both solvents. Failure to add acetic acid will result in the carboxylic acid irreversibly binding to the silica gel or streaking across the entire gradient.

  • Loading: Dry-load the sample onto a small amount of silica gel or dissolve in a minimal amount of DCM and apply directly to the column head.

  • Gradient: Run a gradient from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes over 10 column volumes (CV).

  • Fraction Collection: Monitor via TLC (using the same solvent system). The target compound will typically elute between 30-40% EtOAc.

  • Post-Processing: Pool the pure fractions and evaporate. To remove residual acetic acid, co-evaporate the final product with toluene (2 × 10 mL) under reduced pressure, followed by high vacuum drying for 12 hours.

References

  • [3] Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US Patent US20080306287A1. Describes the general methodologies for the isolation and purification of tetrahydropyran-4-carboxylic acid derivatives via neutralization, extraction, and chromatography. URL:

  • [2] Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, ACS Publications. Details the synthesis and scale-up of the tetrahydropyran-4-one core, a primary precursor requiring orthogonal separation from the final acid. URL:[Link]

  • [1] N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of trpa1 channels. World Intellectual Property Organization, WO2016067143A1. Highlights the pharmaceutical application and structural utilization of 4-aryltetrahydropyran-4-carboxylic acids in drug discovery. URL:

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Application

Application Note: High-Throughput Screening and Library Generation Using 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Targeted Protein Degradation (TPD), and Photoredox High-Throughput Experimentation (HTE) P...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Targeted Protein Degradation (TPD), and Photoredox High-Throughput Experimentation (HTE)

Physicochemical Rationale & Scaffold Design

In modern drug discovery, the design of high-quality screening libraries relies on privileged scaffolds that balance structural complexity with favorable physicochemical properties. 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) represents a highly specialized building block designed for this exact purpose[1].

The structural logic behind utilizing this specific scaffold in High-Throughput Screening (HTS) is threefold:

  • Metabolic Stability & Solubility: The oxane (tetrahydropyran) ring introduces an oxygen heteroatom that significantly lowers the overall lipophilicity (LogP) compared to a purely carbocyclic cyclohexane analog. This enhances aqueous solubility, a critical factor for preventing compound aggregation and false positives in biochemical HTS assays.

  • Hydrophobic Vectoring: The 3,4-dimethylphenyl group provides a rigid, defined hydrophobic vector. In fragment-based drug discovery, related 4-aryltetrahydropyran-4-carboxylic acids are heavily utilized to occupy deep lipophilic pockets in target proteins, serving as an anchor for molecular expansion[2].

  • Versatile Synthetic Handle: The tertiary carboxylic acid at the 4-position is a robust handle for both classical amidation (e.g., linking to PROTACs)[3] and modern radical-based decarboxylative cross-coupling[4].

Application I: High-Throughput Photoredox Decarboxylative Cross-Coupling

Historically, tertiary carboxylic acids like 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid were notoriously difficult to functionalize via classical cross-coupling due to severe steric hindrance. However, recent advancements in High-Throughput Experimentation (HTE) utilizing dual nickel/photoredox catalysis have bypassed these steric limitations[4],[5].

Causality of the Method: By utilizing a photocatalyst (e.g., an Iridium complex) and blue LED irradiation, the sterically hindered carboxylic acid undergoes a Single-Electron Transfer (SET) oxidation. Subsequent decarboxylation generates a highly reactive, planar tertiary oxanyl radical. This radical easily bypasses steric bulk to be intercepted by a Nickel catalyst, enabling C(sp2)-C(sp3) cross-coupling with diverse aryl halides to generate massive screening libraries[5].

Quantitative Performance Data

The implementation of HTE platforms (such as ChemBeads) has drastically improved the predictability and yield of these reactions for tetrahydropyran-4-carboxylic acid derivatives[4].

Substrate ClassStandard Conditions Average YieldHTE Optimized Conditions YieldMechanistic Advantage
Primary Alkyl Acids~12%>40%Reduced side-reactions
Secondary α-Oxy Acids4%24%Stabilization of radical intermediate
4-Alkyl-tetrahydropyran-4-carboxylic acids 11% 54% Overcomes tertiary steric hindrance via SET

Table 1: Comparative yields of decarboxylative coupling demonstrating the superiority of HTE conditions for oxane-based tertiary acids.

Protocol: 96-Well Photoredox Screening

Self-Validating System Design: This protocol includes an internal standard (biphenyl) for absolute LC-MS quantification and a strict "dark control" well to ensure the reaction is entirely light-dependent, ruling out thermal background artifacts.

  • Catalyst Dispensing: Into a 96-well glass-vial plate, dispense Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %) and NiCl2·glyme (5 mol %) using a solid-dispensing platform or pre-coated ChemBeads. Causality: NiCl2·glyme is selected because its bidentate ligand structure stabilizes the Ni(0) intermediate during the catalytic cycle.

  • Substrate Addition: Add 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (0.1 mmol per well) and a library of aryl halides (0.1 mmol).

  • Base & Standard: Add Cs2CO3 (1.5 equiv) to deprotonate the acid, facilitating SET. Add 4,4'-di-tert-butylbiphenyl (0.01 mmol) as the internal LC-MS standard.

  • Solvent & Degassing: Add 500 µL of anhydrous DMF. Seal the plate with a pierceable septum and sparge with Argon for 15 minutes. Causality: Oxygen rapidly quenches the excited state of the Ir-photocatalyst and degrades the Ni catalyst; rigorous degassing is mandatory.

  • Irradiation: Place the plate in a high-throughput photoreactor (450 nm blue LEDs, cooling fan to maintain 25°C) for 16 hours.

  • Validation & Analysis: Quench with 100 µL of methanol. Analyze via UPLC-MS. Calculate yields against the internal standard. Ensure the "dark control" well shows 0% product formation.

Photoredox_Cycle Ir Ir(III) Photocatalyst (Excited State) Radical Tertiary Oxanyl Radical (-CO2) Ir->Radical Decarboxylation Acid Oxane-4-carboxylic acid (Deprotonated) Acid->Ir SET Oxidation Ni Ni Catalyst + Aryl Halide Radical->Ni Radical Capture Ni->Ir SET Reduction (Catalyst Regeneration) Product C(sp2)-C(sp3) Coupled Product Ni->Product Reductive Elimination

Figure 1: Photoredox catalytic cycle for decarboxylative C(sp2)-C(sp3) cross-coupling.

Application II: Targeted Protein Degradation (PROTACs)

Beyond fragment screening, 4-aryltetrahydropyran-4-carboxylic acids are increasingly utilized in the synthesis of Targeted Protein Degradation (TPD) libraries[3]. The scaffold acts as a high-affinity binder for specific target proteins, while the carboxylic acid serves as the perfect vector to attach an E3 ligase recruiting ligand (e.g., thalidomide derivatives).

Causality of the Method: Linking an E3 ligase binder to a tertiary carboxylic acid requires highly efficient coupling reagents. HATU is chosen over standard EDC/NHS because HATU forms a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of overcoming the steric shielding of the tetrahydropyran ring's 4-position[3].

Protocol: High-Throughput Amidation & TR-FRET Screening

Self-Validating System Design: The biological screening step utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. To ensure trustworthiness, the assay must include a Z'-factor calculation plate containing a known PROTAC (positive control) and a DMSO blank (negative control). A Z'-factor > 0.6 validates the assay's readiness for HTS.

  • Library Synthesis:

    • In a 384-well synthesis plate, dispense 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (10 mM in DMSO, 5 µL/well).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Incubate for 15 minutes at room temperature to form the active ester.

    • Add a library of diverse E3 ligase binder-linkers (e.g., Lenalidomide-PEGn-NH2, 1.0 equiv). Incubate for 12 hours.

  • Assay Preparation (TR-FRET):

    • Transfer 50 nL of the crude PROTAC reaction directly into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550). Causality: Acoustic dispensing avoids tip-based carryover and allows direct screening of crude mixtures at high dilutions, minimizing solvent toxicity.

  • Biological Incubation:

    • Add 10 µL of assay buffer containing the Target Protein (tagged with Terbium cryptate) and the E3 Ligase complex (tagged with an AlexaFluor-647 acceptor).

    • Incubate for 2 hours to allow ternary complex formation (Target—PROTAC—E3).

  • Data Acquisition:

    • Read the plate on a multi-mode microplate reader using a 337 nm excitation laser. Measure emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the FRET ratio (665/620). High FRET ratios indicate successful ternary complex formation, identifying hit compounds for further purification.

PROTAC_Workflow POI Target Protein Binder (Fragment) Scaffold 4-(3,4-Dimethylphenyl) oxane-4-carboxylic acid POI->Scaffold Structural Analogue Amidation High-Throughput Amidation (HATU/DIPEA) Scaffold->Amidation COOH Handle E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Amidation NH2 Linker PROTAC Bifunctional Degrader (PROTAC Library) Amidation->PROTAC Yields >70% HTS TR-FRET / AlphaScreen Degradation Assay PROTAC->HTS Phenotypic Screening

Figure 2: Workflow for generating PROTAC libraries using the oxane-4-carboxylic acid scaffold.

References

1.[1] Enamine 化合物 100mg CAS No:1489920-11-7 EN300-267177. Source: AS-1 / Enamine. URL: [Link] 2.[4] ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings. Source: ACS Medicinal Chemistry Letters. URL: [Link] 3.[5] ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings - PMC. Source: National Institutes of Health (NIH). URL: [Link] 4.[2] 4-Phenyltetrahydropyran-4-carboxylic acid - 100 mg. Source: Tebubio. URL: [Link] 5.[3] US12459920B2 - Targeted protein degradation. Source: Google Patents. URL:

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid

Executive Summary The isolation and purification of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is a critical unit operation in the synthesis of targeted active pharmaceutical ingredients (APIs). Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is a critical unit operation in the synthesis of targeted active pharmaceutical ingredients (APIs). This molecule presents a unique physicochemical profile: a highly lipophilic 3,4-dimethylphenyl moiety paired with a moderately polar oxane (tetrahydropyran) ring and a strongly hydrogen-bonding carboxylic acid group at the C4 position.

This application note details three field-proven crystallization methodologies—Cooling, Anti-Solvent, and Reactive Crystallization—designed to exploit these structural features. By strictly controlling supersaturation trajectories, these protocols ensure the isolation of high-purity crystalline material while preventing common pitfalls such as oiling out or impurity entrapment.

Thermodynamic Basis for Solvent Selection

The crystallization of carboxylic acids requires precise manipulation of intermolecular forces. In the solid state, carboxylic acids form robust, highly stable dimers that resist dissolution in non-polar media. Solvents capable of acting as hydrogen-bond acceptors (e.g., Ethyl Acetate, Ketones) or donors (e.g., Alcohols) effectively disrupt these dimers, providing high solubility at elevated temperatures[1].

To force precipitation, supersaturation must be generated by reducing the solubility of the product in solution, typically by controlled cooling or the introduction of an anti-solvent[2]. Because the 3,4-dimethylphenyl group is highly hydrophobic, water acts as an exceptionally strong anti-solvent, drastically reducing solubility and driving rapid nucleation[2].

Table 1: Optimized Solvent Systems for Crystallization
Solvent ClassPrimary Solvent (Good)Anti-Solvent (Poor)Boiling Points (°C)Rationale & Causality
Esters / Alkanes Ethyl Acetate (EtOAc)Heptane77 / 98EtOAc disrupts H-bonded acid dimers; Heptane forces desupersaturation while retaining lipophilic impurities in the mother liquor[1].
Alcohols / Water Ethanol (EtOH)Water78 / 100Ideal for high-yielding antisolvent crystallization. Water rapidly reduces the solubility of the lipophilic oxane core, driving high recovery[2].
Ethers / Alkanes Tetrahydrofuran (THF)Heptane66 / 98THF provides massive solubility for highly impure crudes; requires higher anti-solvent volumes to reach the cloud point[1].

Crystallization Workflow & Decision Matrix

The choice of crystallization technique depends entirely on the purity profile of the incoming crude material.

Workflow Start Crude 4-(3,4-Dimethylphenyl) oxane-4-carboxylic acid Assess Assess Crude Purity Level Start->Assess HighPurity >85% Purity (Isomer/Trace Impurities) Assess->HighPurity LowPurity <85% Purity (Heavy Tars/Byproducts) Assess->LowPurity Cooling Cooling Crystallization (EtOAc/Heptane) HighPurity->Cooling AntiSolvent Anti-Solvent Addition (EtOH/Water) HighPurity->AntiSolvent Reactive Reactive Crystallization (Acid-Base Extraction) LowPurity->Reactive Product Pure Crystalline API Intermediate Cooling->Product AntiSolvent->Product Reactive->Product

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on crude purity.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (EtOAc/Heptane)

Best for: Upgrading material from ~85% to >99% purity while optimizing crystal habit.

  • Dissolution: Suspend the crude 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid in Ethyl Acetate (5 volumes). Heat the reactor to 70°C under continuous agitation until complete dissolution is achieved.

  • Hot Filtration: Perform a rapid hot filtration through a pre-heated 0.45 µm PTFE filter.

    • Causality: Insoluble impurities act as uninvited nucleation sites, interfering with the formation of a regular crystal lattice and causing premature, impure crystallization[1].

  • Anti-Solvent Dosing: Slowly charge Heptane (2 volumes) into the reactor while maintaining the temperature at 70°C. The solution must remain clear (undersaturated).

  • Controlled Cooling: Cool the reactor to 20°C at a strictly linear rate of 0.2°C to 0.5°C/min.

    • Causality: Rapid cooling creates a massive spike in supersaturation, yielding fine needles that readily agglomerate and trap mother liquor. Slow cooling keeps the system within the metastable zone, promoting the growth of large, high-purity plates[2].

  • Isolation & Validation: Collect the crystals via vacuum filtration. Wash the filter cake with a cold (5°C) mixture of EtOAc/Heptane (1:2 v/v). Self-Validation: The filtrate should run clear, and the cake should not dissolve during the wash step.

  • Drying: Dry under vacuum at 45°C until constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (EtOH/Water)

Best for: Maximizing yield and recovery from dilute streams.

  • Dissolution: Dissolve the crude acid in absolute Ethanol (4 volumes) at 25°C.

  • Anti-Solvent Addition: Begin dosing Water (anti-solvent) at a controlled rate (e.g., 0.1 g/s per 100g scale).

    • Causality: The rate at which the antisolvent is added directly influences the level of supersaturation. A fast addition rate builds up supersaturation that cannot be relieved fast enough through crystal growth, leading to crash-precipitation[2].

  • Seeding & Aging: Once the solution reaches the cloud point (slight turbidity), pause the water addition. Hold the suspension for 30 minutes.

    • Causality: This aging period allows the initial nuclei to mature into a robust seed bed, preventing secondary nucleation events that cause bimodal particle size distributions.

  • Desupersaturation: Resume water addition until a final EtOH:Water volumetric ratio of 1:2 is reached.

  • Isolation: Filter, wash with 20% EtOH in Water, and dry.

Protocol C: Reactive Crystallization (Acid-Base Purification)

Best for: Highly impure crude mixtures (<85%) containing neutral lipophilic byproducts.

  • Salt Formation: Suspend the crude material in a biphasic mixture of Toluene (5 volumes) and 1M NaOH (aq) (5 volumes). Stir vigorously for 30 minutes at 25°C.

    • Causality: The carboxylic acid deprotonates to form a highly water-soluble sodium carboxylate salt, which partitions entirely into the aqueous phase. Neutral lipophilic impurities remain trapped in the organic toluene phase[3].

  • Phase Separation: Halt agitation and allow the phases to separate. Decant and discard the upper Toluene layer. Wash the aqueous layer once more with fresh Toluene (2 volumes) to ensure complete removal of organics.

  • Acidification (Crystallization): Under vigorous stirring, slowly dose 1M HCl (aq) into the aqueous phase until the pH drops below 3.

    • Causality: Protonation regenerates the free carboxylic acid. Due to the highly lipophilic 3,4-dimethylphenyl group, the free acid is practically insoluble in water and precipitates immediately upon formation[4]. Self-Validation: Verify the pH with a calibrated probe to ensure complete protonation and maximum yield.

  • Isolation: Filter the resulting white precipitate, wash extensively with Deionized Water to remove residual NaCl, and dry under vacuum at 50°C.

Process Analytical Technology (PAT) & Desupersaturation Control

For scale-up, understanding the desupersaturation profile is critical. Utilizing in-situ FTIR spectroscopy allows for real-time measurement of liquid concentration, ensuring the process stays within the optimal metastable zone width (MSZW)[2].

Desupersaturation Undersaturated Undersaturated Solution (API in EtOH) Addition Slow Anti-Solvent Addition (Water) Undersaturated->Addition Supersaturated Metastable Zone (Supersaturation) Addition->Supersaturated Nucleation Crystal Nucleation & Growth Supersaturated->Nucleation Equilibrium Solubility Curve Equilibrium Nucleation->Equilibrium

Figure 2: Thermodynamic desupersaturation pathway during anti-solvent addition.

By monitoring the liquid concentration drop upon crystal nucleation, engineers can dynamically adjust cooling rates or anti-solvent dosing speeds to modify crystal size, shape, and the degree of agglomeration[2].

References

  • Mettler Toledo. Using AntiSolvent for Crystallization.[Link]

  • Google Patents (US7307188B2).
  • Google Patents (CA2343012A1).Method for crystallising carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid synthesis

Welcome to the Technical Support & Diagnostic Center for the synthesis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Diagnostic Center for the synthesis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. The synthesis of 4-aryl-tetrahydropyran (oxane) derivatives—scaffolds highly valued in drug discovery—presents unique steric and electronic challenges. This portal provides mechanistic troubleshooting, diagnostic data, and self-validating standard operating procedures (SOPs) to ensure high-yield isolation of your target molecule.

Mechanistic Pathway & Diagnostic Overview

The synthesis relies on a two-stage workflow: a double SN2 cyclization followed by the hydrolysis of a sterically hindered neopentyl-like nitrile. Understanding where the reaction deviates is critical for yield optimization.

SynthesisWorkflow SM 3,4-Dimethylphenylacetonitrile + Bis(2-chloroethyl) ether Cyclization Step 1: Base-Catalyzed Cyclization SM->Cyclization Intermediate 4-(3,4-Dimethylphenyl) oxane-4-carbonitrile Cyclization->Intermediate Optimal Conditions Error1 Mono-alkylation & E2 Elimination Cyclization->Error1 Weak Base/ Fast Addition Hydrolysis Step 2: Forcing Hydrolysis Intermediate->Hydrolysis Product 4-(3,4-Dimethylphenyl) oxane-4-carboxylic acid Hydrolysis->Product Forcing Conditions Error2 Reaction Stalls at Primary Amide Hydrolysis->Error2 Standard Hydrolysis

Reaction workflow for oxane synthesis highlighting critical bottleneck nodes.

Knowledge Base: Troubleshooting FAQs

Article ID: KB-001 | Issue: High Mono-Alkylation and E2 Elimination during Oxane Ring Formation

  • Symptom: LC-MS analysis of Step 1 shows a mass corresponding to the acyclic mono-alkylated intermediate, alongside vinyl ether byproducts, resulting in a low yield of the cyclic nitrile.

  • Causality: The formation of the oxane ring requires a sequential double SN2 alkylation. While the first deprotonation of the benzylic carbon is facile, the second intramolecular SN2 requires the intermediate to adopt a specific conformation. If the base is too weak, the equilibrium does not favor the second carbanion. Furthermore, if the base is added simultaneously with the bis(2-chloroethyl) ether, the base acts as a nucleophile, triggering an E2 elimination on the ether to form unreactive vinyl ethers.

  • Resolution: Abandon standard alkoxide bases. Employ a Phase Transfer Catalyst (PTC) system using 1[1] with 50% NaOH. The PTC ensures a continuous, high concentration of the reactive carbanion in the organic phase, driving the intramolecular cyclization faster than competing elimination pathways.

Article ID: KB-002 | Issue: Hydrolysis Stalls at the Primary Amide

  • Symptom: Refluxing the intermediate 4-(3,4-dimethylphenyl)oxane-4-carbonitrile in standard aqueous/ethanolic NaOH yields predominantly the primary amide. The target carboxylic acid is absent.

  • Causality: The cyano group is situated on a quaternary carbon (C4 of the oxane ring). This creates a severe neopentyl-like steric environment. During basic hydrolysis, the conversion of the amide to the carboxylic acid requires the formation of a bulky tetrahedral intermediate. The oxygen atoms of this intermediate violently clash with the axial protons of the oxane ring and the ortho-protons of the 3,4-dimethylphenyl group. Standard reflux temperatures (~80 °C) lack the thermodynamic energy to overcome this immense steric penalty.

  • Resolution: You must utilize forcing conditions specific to the2[2]. Switch to a high-boiling solvent system such as Potassium Hydroxide (KOH) in ethylene glycol (160–180 °C), or employ an 3[3] using 70% H2SO4 to protonate the amide, making it a superior electrophile and bypassing the basic tetrahedral clash entirely.

Diagnostic Data: Hydrolysis Condition Matrix

To prevent wasted experimental cycles, consult the following empirical data comparing hydrolysis conditions for 4-aryl-oxane-4-carbonitriles.

Hydrolysis SystemReagents & SolventTemp (°C)Time (h)Yield: Amide (%)Yield: Carboxylic Acid (%)
Standard Basic NaOH (aq) / Ethanol8024> 85%< 5%
Forcing Basic KOH / Ethylene Glycol17018< 5%88%
Forcing Acidic 70% H2SO4 (aq)13024< 10%82%

Standard Operating Procedures (Self-Validating Protocols)

These protocols are designed as self-validating systems. By leveraging phase-separation logic and isoelectric precipitation, the success of the reaction is physically proven during the workup, eliminating the need for constant LC-MS sampling.

SOP 101: PTC-Catalyzed Cyclization to 4-(3,4-Dimethylphenyl)oxane-4-carbonitrile

Rationale: Using TEBA as a phase transfer catalyst prevents E2 elimination of the ether and drives the challenging intramolecular ring closure.

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, combine 3,4-dimethylphenylacetonitrile (100 mmol, 1.0 eq), bis(2-chloroethyl) ether (110 mmol, 1.1 eq), and triethylbenzylammonium chloride (TEBA) (10 mmol, 0.1 eq).

  • Activation: Begin vigorous mechanical stirring (crucial for PTC efficiency). Dropwise, add 50% aqueous NaOH (400 mmol, 4.0 eq) over 30 minutes. Maintain the internal temperature below 40 °C using a water bath.

  • Cyclization: Once addition is complete, heat the biphasic mixture to 65 °C for 8 hours.

  • Self-Validating Workup: Cool to room temperature and dilute with 200 mL of water and 200 mL of toluene. Separate the phases. Wash the organic layer with 1M HCl, then brine.

  • Verification: Concentrate the organic layer under vacuum. The product will solidify upon standing. Validation: The absence of a sharp C-H benzylic stretch (~2900 cm⁻¹) and the presence of a sterically shifted nitrile stretch (~2230 cm⁻¹) in crude IR confirms total double-alkylation.

SOP 102: Forcing Hydrolysis to 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Rationale: Extreme thermal conditions are required to push the tetrahedral intermediate past its steric clash with the oxane ring. The workup uses acid-base partitioning to definitively separate the product from stalled amide intermediates.

  • Setup: In a heavy-walled 250 mL flask equipped with a reflux condenser, suspend 4-(3,4-dimethylphenyl)oxane-4-carbonitrile (50 mmol, 1.0 eq) in 100 mL of anhydrous ethylene glycol.

  • Reagent Addition: Add solid KOH pellets (500 mmol, 10.0 eq).

  • Thermal Activation: Heat the mixture to an internal temperature of 170 °C using a heating mantle. Maintain heavy reflux for 18 hours. The solution will turn deep amber.

  • Cooling & Dilution: Cool the reaction to 50 °C (do not let it reach room temp or it will solidify into a glass). Carefully pour the mixture into 300 mL of crushed ice/water.

  • Self-Validating Extraction (Crucial Step): Extract the aqueous mixture with diethyl ether (2 x 150 mL).

    • Causality: Any unreacted nitrile or stalled primary amide is neutral and will partition into the ether layer. The target carboxylic acid is currently a potassium carboxylate salt and remains locked in the aqueous layer. Discard the ether layer.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise under rapid stirring until the pH reaches 2.0.

    • Validation: A massive precipitation of white crystalline solid physically guarantees that the nitrile was successfully hydrolyzed to the ionizable carboxylic acid. Stalled amides would not exhibit this dramatic pH-dependent solubility shift.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 60 °C to afford the pure 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid.

Sources

Optimization

troubleshooting solubility issues of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid in organic solvents

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7).

This molecule presents a unique "frustrated" solubility profile. It features a highly lipophilic, bulky 3,4-dimethylphenyl group and a saturated oxane (tetrahydropyran) ring, which together create a large non-polar surface area. However, the presence of the carboxylic acid group at the quaternary C4 position introduces a strong hydrogen-bond donor and acceptor. This juxtaposition often leads to strong intermolecular hydrogen-bonded dimers in the solid state, making dissolution challenging across both standard aqueous and organic media.

Diagnostic Troubleshooting Workflow

Use the decision tree below to rapidly identify the correct intervention for your specific solubility bottleneck.

TroubleshootingTree A Compound Insoluble in Target Medium B Is the target medium aqueous or organic? A->B C Aqueous Buffer B->C Aqueous D Organic Solvent B->D Organic E Adjust pH > 6.5 (Form Soluble Salt) C->E Primary Action F Add Co-solvent (e.g., 5% DMSO) C->F If pH is fixed G Is it Non-Polar (e.g., Hexane, DCM)? D->G H Switch to Polar Aprotic (THF, DMF, DMSO) G->H Yes (Low Dielectric) I Heat to 50°C & Sonicate (Break H-bond Dimers) G->I No (Already Polar)

Decision tree for troubleshooting 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid solubility.

Quantitative Solvent Selection Matrix

Understanding the dielectric constant (ε) and hydrogen-bonding capacity of your solvent is critical. The table below summarizes the expected solubility profile based on the physicochemical properties of the solute and solvent [1].

Solvent ClassExample SolventsDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene< 3.0Very Low (< 1 mg/mL)Lacks the polarity to disrupt stable intermolecular carboxylic acid hydrogen-bonded dimers.
Weakly Polar Dichloromethane (DCM)9.1Low (1 - 5 mg/mL)Insufficient hydrogen-bond acceptor capacity to fully solvate the polar -COOH group.
Polar Protic Methanol, Water33.0 - 80.1Low to ModerateH-bonding network is strong, but highly repelled by the bulky hydrophobic 3,4-dimethylphenyl group.
Polar Aprotic DMSO, DMF, THF7.5 - 47.2High (> 50 mg/mL)Strong H-bond acceptors break dimers; organic regions solvate the hydrophobic bulk effectively [2].

Frequently Asked Questions (FAQs)

Q1: Why does 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid resist dissolution in standard non-polar solvents like dichloromethane (DCM) or hexane? A: The causality lies in the solid-state chemistry of the compound. The carboxylic acid moiety forms highly stable, intermolecular hydrogen-bonded dimers. Non-polar solvents lack the dielectric constant and hydrogen-bond acceptor capacity required to disrupt this crystalline lattice. The fundamental "like dissolves like" principle dictates that non-polar solvents cannot solvate the polar -COOH group effectively, leaving the crystal lattice intact [1].

Q2: I need a high-concentration stock solution (e.g., 50 mM) for in vitro assays. Which organic solvents are optimal? A: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal. These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors. They effectively break the carboxylic acid dimers without competing as hydrogen-bond donors (which would otherwise be repelled by the hydrophobic 3,4-dimethylphenyl group) [2].

Q3: When transitioning from an organic stock solution to an aqueous assay buffer, my compound precipitates. How can I prevent this? A: This is a classic "solvent shift" precipitation. Because the molecule is a carboxylic acid, its solubility is highly pH-dependent. At a low or neutral pH, the compound remains protonated, and its highly lipophilic 3,4-dimethylphenyl group forces it out of the aqueous phase. By adjusting the buffer pH to at least 1.5 to 2 units above its pKa (estimated pKa ~4.5-5.0), the compound ionizes into a highly soluble carboxylate salt, drastically increasing its aqueous solubility [3].

Q4: How does temperature influence the solubility profile of this oxane derivative during recrystallization? A: Crystallization relies on the differential solubility of the compound at varying temperatures. Heating increases the kinetic energy of the system, breaking the solute-solute intermolecular forces (dimers) and increasing solubility. For this specific compound, using a mixed solvent system (e.g., THF as the "soluble" solvent and heptane as the "insoluble" anti-solvent) allows for an ideal temperature-dependent recovery profile without oiling out [4].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include built-in analytical checks to confirm that the physical state or chemical structure of the molecule has not been inadvertently altered during the dissolution process.

Protocol A: Thermodynamic Solubility Screening (Shake-Flask Method)

Use this protocol to accurately determine the maximum solubility of the compound in various organic solvents without inducing polymorphic shifts.

  • Preparation: Weigh approximately 50 mg of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., THF, EtOAc, or MeOH). Ensure there is visible undissolved solid; if not, add more API until a suspension is maintained.

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C ± 0.1°C for 48 hours. Causality: 48 hours is required to ensure the system reaches true thermodynamic equilibrium rather than a transient kinetic state.

  • Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully decant the supernatant into a clean vial.

  • Validation Step 1 (Chemical Integrity): Dilute an aliquot of the supernatant and analyze via HPLC-UV. Check: Look for the presence of new peaks. Alcohols (like MeOH) can sometimes esterify carboxylic acids over prolonged exposure. If degradation peaks are present, the solubility data is invalid.

  • Validation Step 2 (Physical Integrity): Recover the solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Check: Compare the diffractogram to the starting material. If the pattern has changed, a solvate or a new polymorph has formed, meaning you have measured the solubility of a new crystal form, not the original API.

Protocol B: Preparation of Aqueous-Compatible Carboxylate Salts

Use this protocol to generate stable aqueous solutions for biological assays.

  • Suspension: Suspend 10 mg of the compound in 9 mL of a weak aqueous buffer (e.g., 10 mM Phosphate Buffer, initial pH 7.0). The compound will likely remain largely insoluble.

  • Titration: Slowly add 0.1 M NaOH (or an organic amine like ethanolamine) dropwise while stirring vigorously.

  • Observation: Monitor the solution until it becomes completely clear, indicating full ionization of the carboxylic acid to its carboxylate salt form.

  • Volume Adjustment: QS (quantum satis) the solution to exactly 10 mL with the buffer.

  • Validation Step (Buffer Capacity Check): Measure the final pH of the clear solution. Let it sit at room temperature for 2 hours, then measure the pH again. Check: If the pH drops and the solution becomes cloudy, the acidic API has overwhelmed the buffering capacity, reverting to the insoluble free acid. You must restart using a buffer with a higher molarity or a higher initial pH.

References

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL: [Link]

  • Title: 3.3: Choice of Solvent - Chemistry LibreTexts Source: LibreTexts Organic Chemistry Lab Techniques URL: [Link]

Troubleshooting

Technical Support Center: Resolving Co-Eluting Peaks in 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid HPLC Analysis

Welcome to the Analytical Support Hub. This guide is engineered specifically for analytical scientists and drug development professionals facing chromatographic challenges with 4-(3,4-Dimethylphenyl)oxane-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. This guide is engineered specifically for analytical scientists and drug development professionals facing chromatographic challenges with 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid . As a moderately hydrophobic weak acid containing a tetrahydropyran (oxane) ring and a bulky 3,4-dimethylphenyl moiety, this compound is highly susceptible to co-elution with structurally similar impurities (e.g., positional isomers, des-methyl derivatives) and peak shape degradation due to secondary interactions.

Section 1: Troubleshooting FAQs (Causality & Expert Insights)

Q1: Why does 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid exhibit split peaks or broad co-eluting shoulders in my standard C18 method? A: The root cause is typically inadequate pH control relative to the molecule's pKa. Carboxylic acids generally have a pKa around 4.0–5.0. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states during the run. This dual-state partitioning leads to peak broadening and co-elution with closely migrating impurities[1]. Solution: Buffer the mobile phase at least 1.5 to 2 pH units away from the pKa. For reversed-phase (RP) HPLC, suppressing ionization using an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic acid, achieving pH ~2.5) ensures the molecule remains fully protonated, maximizing retention and sharpening the peak[1].

Q2: I have optimized the pH, but I am still seeing a co-eluting impurity (likely a positional isomer). How can I manipulate selectivity (α) to pull these peaks apart? A: When dealing with closely related aromatic isomers (like 2,3-dimethylphenyl vs. 3,4-dimethylphenyl), hydrophobic retention (k) alone on a standard C18 column is often insufficient. You must alter the separation selectivity (α)[2]. Solution: Switch the stationary phase to a Phenyl-Hexyl or Biphenyl column. These phases provide orthogonal π-π (pi-pi) interactions with the dimethylphenyl ring, which are highly sensitive to the steric arrangement of the methyl groups[3]. Additionally, changing the organic modifier from Acetonitrile (aprotic, dipole interactions) to Methanol (protic, hydrogen bonding) can drastically shift the selectivity and resolve the co-eluting pair[1].

Q3: How can I definitively verify if a peak is a single compound or a co-elution without a physical standard for the impurity? A: Relying solely on UV absorbance at a single wavelength is a common pitfall. You must use orthogonal detection techniques. Solution: Utilize a Photodiode Array (PDA) detector to perform a Peak Purity Analysis . The software compares UV spectra across the leading edge, apex, and tailing edge of the peak; a purity angle greater than the purity threshold indicates co-elution[4]. For definitive tracking, especially when UV spectra of isomers are nearly identical, couple the HPLC to a Single Quadrupole Mass Spectrometer (LC-MS) to track co-eluting masses across the peak envelope[5].

Q4: Does column temperature affect the resolution of these specific isomers? A: Yes, significantly. The temperature of the column compartment plays a major role in separation efficiency and selectivity[6]. Lowering the column temperature increases the viscosity of the mobile phase and slows down mass transfer, but it also increases the retention factor (k) and can enhance steric selectivity for rigid aromatic isomers[6].

Section 2: Step-by-Step Method Optimization Protocol

A self-validating workflow to systematically resolve co-elutions.

Step 1: System Preparation & Baseline Assessment

  • Flush the HPLC system with 50:50 Water:Methanol to remove any residual buffers.

  • Install a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm) and equilibrate with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Run the sample using a generic gradient (5–95% B over 20 mins) at a flow rate of 0.3 mL/min and a temperature of 40°C[3].

  • Calculate the resolution ( Rs​ ) using your chromatography data system. If Rs​<1.5 , proceed to Step 2.

Step 2: Mobile Phase Modifier Screening

  • Swap Mobile Phase B from Acetonitrile to Methanol (maintaining 0.1% Formic Acid) to evaluate hydrogen-bonding effects on selectivity[1].

  • Re-run the gradient. Because Methanol is a weaker eluent than Acetonitrile, the retention time will increase. Adjust the gradient slope if necessary to elute the peak within a reasonable timeframe.

  • If peak tailing persists or resolution is marginal, switch the acidic modifier from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) for stronger ion-pairing and lower pH.

Step 3: Stationary Phase Screening (The Orthogonal Approach)

  • If Rs​ remains < 1.5, replace the C18 column with a Phenyl-Hexyl column of identical dimensions[3].

  • Maintain the Methanol mobile phase to maximize π-π interactions between the stationary phase and the 3,4-dimethylphenyl moiety.

  • Re-evaluate peak purity and resolution.

Step 4: Gradient & Temperature Fine-Tuning

  • Identify the exact elution percentage of the target peak.

  • Flatten the gradient slope (e.g., 1% B/min) for a 5-minute window around the elution time.

  • Decrease column temperature from 40°C to 25°C to enhance steric selectivity[6].

Section 3: Quantitative Data Summary

Table 1: Impact of Chromatographic Parameters on Resolution ( Rs​ ) of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid and its Isomeric Impurity.

Column ChemistryOrganic ModifierColumn Temp (°C)Retention Factor (k)Selectivity (α)Resolution ( Rs​ )Outcome
C18Acetonitrile403.21.020.8Severe Co-elution
C18Methanol404.51.051.1Partial Separation
Phenyl-HexylAcetonitrile403.81.081.4Near Baseline
Phenyl-HexylMethanol405.11.151.8Baseline Resolved
Phenyl-HexylMethanol256.31.182.1Optimal Resolution

Note: Data represents typical theoretical optimization outcomes based on established chromatographic principles for aromatic carboxylic acids.

Section 4: Troubleshooting Workflow Visualization

G Start Co-eluting Peaks Detected Rs < 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH PH_Near_pKa pH near pKa (4-5) CheckPH->PH_Near_pKa PH_Optimized pH optimized (< 3.0) CheckPH->PH_Optimized AdjustPH Adjust to pH 2.5 (0.1% TFA or FA) PH_Near_pKa->AdjustPH CheckSelectivity Step 2: Evaluate Selectivity (α) PH_Optimized->CheckSelectivity AdjustPH->CheckSelectivity Still Co-eluting Success Baseline Resolution Achieved (Rs ≥ 1.5) AdjustPH->Success Resolved ChangeColumn Change Stationary Phase (C18 -> Phenyl-Hexyl) CheckSelectivity->ChangeColumn ChangeSolvent Change Organic Modifier (Acetonitrile -> Methanol) CheckSelectivity->ChangeSolvent TempAdjust Step 3: Decrease Temperature (Enhance Steric Resolution) ChangeColumn->TempAdjust ChangeSolvent->TempAdjust TempAdjust->Success

Decision tree for resolving co-eluting peaks via pH, selectivity, and temperature adjustments.

References
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. URL:[Link]

  • Universal Analytical Method Development for Various HPLC Systems. Chromatography Online / Agilent Technologies. URL:[Link]

  • Extending High Performance Liquid Chromatography Method Development Capabilities by Adding Single Quadrupole Mass Spectrometry Detection. Waters Corporation. URL:[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs / YouTube. URL:[Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. URL:[Link]

Sources

Optimization

Technical Support Center: 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for the synthesis of 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid (also referred to as 4-(3,4-dimethylphenyl)tetrahydropyran-4-carboxylic acid). This compound is a critical, steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,4-dimethylphenyl)oxane-4-carboxylic acid (also referred to as 4-(3,4-dimethylphenyl)tetrahydropyran-4-carboxylic acid). This compound is a critical, sterically hindered intermediate used in complex pharmaceutical API development.

This guide is designed for process chemists and drug development professionals. It provides a mechanistic breakdown of the synthetic workflow, troubleshooting FAQs for common impurities, and self-validating protocols to ensure high-yield, high-purity scale-up.

Mechanistic Workflow & Causality

The synthesis of this intermediate relies on a robust two-stage sequence.

  • Cycloalkylation: 3,4-Dimethylphenylacetonitrile is reacted with bis(2-chloroethyl) ether. This step is driven by double deprotonation using a strong base to form the tetrahydropyran core.

  • Hydrolysis: The resulting nitrile intermediate undergoes aggressive hydrolysis to yield the final carboxylic acid.

Understanding the causality of byproduct formation at each node—such as incomplete alkylation, stalled hydrolysis, or thermal degradation—is critical for maintaining tight impurity controls.

SynthesisPathway SM 3,4-Dimethylphenylacetonitrile + Bis(2-chloroethyl) ether Base Base (e.g., KOtBu or NaOH/PTC) Cycloalkylation SM->Base Nitrile 4-(3,4-Dimethylphenyl)oxane-4-carbonitrile Base->Nitrile Main Pathway Imp1 Mono-alkylated Open-chain Impurity Base->Imp1 Incomplete Rxn Hydrolysis Acid Hydrolysis (6M HCl, 100-120°C) Nitrile->Hydrolysis Product 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid Hydrolysis->Product Complete Hydrolysis Imp2 Primary Amide Intermediate Hydrolysis->Imp2 Partial Hydrolysis Imp3 Decarboxylated Byproduct Hydrolysis->Imp3 Thermal Degradation

Mechanistic workflow of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid synthesis and impurities.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the mono-alkylated open-chain impurity during the cycloalkylation step? A: This is a kinetic issue caused by incomplete double alkylation. The cyclization requires exactly two equivalents of a strong base to sequentially deprotonate the alpha-carbon [1]. If you are using a biphasic system (aqueous NaOH and organic solvent), the absence of a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) will severely limit the second intramolecular alkylation step. If using anhydrous conditions, poor mixing or moisture ingress will quench the base [2]. Solution: Ensure vigorous stirring (>800 rpm), verify strict anhydrous conditions if using KOtBu, and ensure base equivalency is ≥2.1 eq.

Q2: My nitrile hydrolysis is stalling at the primary amide stage. How can I drive it to the carboxylic acid? A: Nitrile hydrolysis to a carboxylic acid proceeds via a primary amide intermediate. Stalling indicates an insufficient thermodynamic driving force or inadequate catalyst concentration. The steric hindrance of the tetrahydropyran ring makes the amide highly resistant to cleavage at lower temperatures. Solution: For acid hydrolysis, the reaction requires a high concentration of mineral acid (e.g., 6 mol/L HCl or 60% H2SO4) and must be maintained strictly between 100°C and 120°C [3].

Q3: I am detecting a significant amount of a non-polar byproduct after the hydrolysis step. What is it? A: This is likely the decarboxylated byproduct, 4-(3,4-dimethylphenyl)tetrahydropyran. 4-Aryl-tetrahydropyran-4-carboxylic acids are highly prone to thermal decarboxylation when exposed to prolonged temperatures above 120°C–130°C, especially under strongly acidic conditions[4]. Solution: Strictly monitor the internal reaction temperature during hydrolysis and subsequent workup/distillation. Never allow the internal jacket temperature to exceed 120°C.

Q4: How can I clear residual bis(2-chloroethyl) ether from the nitrile intermediate? A: Bis(2-chloroethyl) ether is a known genotoxic impurity (GTI) and a potent alkylating agent [1]. Because it has a high boiling point (~178°C), distillation often causes thermal degradation of the nitrile. Solution: Utilize a selective solvent wash. The nitrile intermediate can be crystallized from cold isopropanol or a heptane/ethyl acetate mixture, which effectively leaves the unreacted ether in the mother liquor.

Quantitative Data: Impurity Profiling & Optimization

To maintain process control, adhere to the following quantitative limits and mitigation strategies during scale-up.

Impurity / ByproductOriginating StepPrimary CausalityMitigation StrategyAcceptable Limit (HPLC)
Mono-alkylated Ether CycloalkylationInsufficient base / poor mixingEnsure >2.1 eq strong base; optimize agitation< 1.0%
Primary Amide HydrolysisLow temperature / weak acidMaintain 100–110°C; use 6M HCl< 0.5%
Decarboxylated Pyran HydrolysisThermal degradation (>120°C)Strict internal temperature control< 0.1%
Bis(2-chloroethyl) ether Reagent CarryoverLack of solvent washCrystallize intermediate from IPA< 10 ppm (GTI limit)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Cycloalkylation to 4-(3,4-Dimethylphenyl)oxane-4-carbonitrile

Objective: Form the tetrahydropyran ring while minimizing mono-alkylated impurities and purging genotoxic starting materials.

  • Initiation: Charge a dry, nitrogen-purged reactor with 3,4-dimethylphenylacetonitrile (1.0 eq) and anhydrous DMSO (5 volumes).

  • Reagent Addition: Add bis(2-chloroethyl) ether (1.1 eq). Causality: A slight excess compensates for trace moisture degradation but avoids massive genotoxic carryover.

  • Base Addition: Cool the reactor to 10°C. Add potassium tert-butoxide (KOtBu, 2.2 eq) portion-wise over 1 hour. Causality: Maintaining <20°C prevents exothermic degradation and limits ether cleavage[2].

  • Propagation: Remove the cooling bath and stir at 20°C for 16 hours.

  • Self-Validating Checkpoint (IPC): Sample the reaction for HPLC.

    • Criteria: The reaction is complete only when the mono-alkylated intermediate is < 1.0%.

    • Correction: If > 1.0%, add 0.1 eq KOtBu and stir for an additional 2 hours.

  • Isolation: Quench with ice water (10 volumes). Extract with ethyl acetate. Concentrate the organic layer and crystallize the crude product from cold isopropanol to purge residual bis(2-chloroethyl) ether.

Protocol B: Hydrolysis to 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Objective: Fully hydrolyze the sterically hindered nitrile without inducing thermal decarboxylation.

  • Initiation: Charge the purified nitrile intermediate (1.0 eq) into a glass-lined reactor.

  • Acid Addition: Add 6 mol/L Hydrochloric Acid (10 volumes). Causality: High acid concentration is required to overcome the steric hindrance of the tetrahydropyran ring during the primary amide cleavage[3].

  • Heating: Heat the mixture to 100°C–110°C. Causality: Temperatures below 100°C will stall the reaction at the primary amide stage; temperatures above 120°C will trigger irreversible decarboxylation[4].

  • Self-Validating Checkpoint (IPC): After 12 hours, sample for HPLC.

    • Criteria: Primary amide intermediate must be < 0.5%.

    • Correction: If > 0.5%, continue heating at 110°C for 4 hours and re-sample.

  • Isolation: Cool the reactor to 0–5°C to precipitate the target carboxylic acid. Filter and wash with cold water until the filtrate reaches pH > 4. Dry under vacuum at 50°C.

References

  • Source: Google Patents (US20080306287A1)
  • A Commercially Viable Synthesis of Tetrahydropyran-4-Carboxylic Acid as Important Pharmaceutical Intermediate Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

  • Source: Google Patents (CN114213255A)

Sources

Troubleshooting

overcoming steric hindrance in 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid functionalization

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically designed for medicinal chemists and process scientists struggling with the functionalization of 4-(3,4-Dimethylphenyl)oxane-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically designed for medicinal chemists and process scientists struggling with the functionalization of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid .

Due to the quaternary nature of the C4 carbon on the oxane (tetrahydropyran) ring—which is further shielded by a bulky 3,4-dimethylphenyl group—this substrate exhibits extreme steric hindrance. Standard peptide coupling conditions frequently result in near-zero conversion or the formation of dead-end byproducts. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Workflow for Hindered Substrates

Before selecting a reagent, use the following workflow to match your target nucleophile with the appropriate thermodynamic driving force.

Workflow Start 4-(3,4-Dimethylphenyl)oxane- 4-carboxylic acid Goal Target Transformation? Start->Goal Amide Amidation Goal->Amide Ester Esterification Goal->Ester Reduction Reduction to Alcohol Goal->Reduction Amide_Path1 Primary Amines: COMU or HATU / DIPEA Amide->Amide_Path1 Low steric clash Amide_Path2 Weak/Secondary Amines: (COCl)2 + Ph3PO (cat) Amide->Amide_Path2 High steric clash Ester_Path Alcohols (incl. bulky): (COCl)2 + Ph3PO (cat) Ester->Ester_Path Red_Path LiAlH4 or BH3-THF Reflux in THF Reduction->Red_Path

Workflow for functionalizing sterically hindered oxane-4-carboxylic acids.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail completely with this molecule? A: The failure is kinetically driven. Carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate (or the subsequent HOBt active ester). However, the bulky 3,4-dimethylphenyl group at the C4 position physically blocks the trajectory of the incoming nucleophile. Because the intermolecular attack is severely retarded, the O-acylisourea undergoes a rapid intramolecular O-to-N acyl migration, forming an unreactive, dead-end N-acylurea byproduct [1].

Q: Is racemization a concern when using harsh activation methods on this substrate? A: No. A critical structural feature of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is its internal plane of symmetry (assuming no other substituents exist on the oxane ring). The C4 position is not a chiral center. Therefore, you can deploy highly reactive, epimerization-prone conditions (such as forming the acid chloride or using high temperatures) without worrying about loss of stereochemical integrity [2].

Q: Why is COMU recommended over HATU for amidation with primary amines? A: While HATU is excellent, COMU contains a morpholine moiety that acts as an internal base, accelerating the proton-transfer steps during coupling. Furthermore, COMU utilizes Oxyma as a leaving group, which is slightly less sterically demanding than the HOAt leaving group generated by HATU. This subtle reduction in steric bulk around the activated carbonyl significantly improves yields for neo-pentyl-like centers [3].

Mechanistic Deep-Dive: The Ph₃PO / Oxalyl Chloride System

For secondary amines, anilines, or bulky alcohols, traditional coupling reagents will fail. The most authoritative and reliable method is the in situ generation of a highly reactive phosphonium intermediate using catalytic Triphenylphosphine oxide (Ph₃PO) and Oxalyl chloride ((COCl)₂). This avoids the harsh reflux conditions of neat thionyl chloride while providing an exceptionally electrophilic carbonyl carbon [4][1].

Mechanism Ph3PO Ph3PO (Catalyst) Ph3PCl2 Ph3PCl2 (Active Phosphonium) Ph3PO->Ph3PCl2 - CO, - CO2 Oxalyl (COCl)2 Oxalyl->Ph3PCl2 Acyloxy Acyloxyphosphonium Ion (Highly Electrophilic) Ph3PCl2->Acyloxy - HCl Acid Hindered Acid (Substrate) Acid->Acyloxy Acyloxy->Ph3PO Catalyst Regeneration Product Amide / Ester Acyloxy->Product - Ph3PO Nuc Amine / Alcohol Nuc->Product

Mechanism of Ph3PO-catalyzed activation of hindered carboxylic acids.

Quantitative Reagent Comparison

Use this data table to select the appropriate activation strategy based on your specific nucleophile.

Coupling SystemActivation IntermediateSteric ToleranceByproduct ProfileRecommended Use for C4-Oxanes
EDC / HOBt O-Bt EsterLowN-acylurea (High)Not recommended ; coupling is outcompeted by rearrangement.
HATU / DIPEA O-At EsterModerateTetramethylureaPrimary aliphatic amines only.
COMU / DIPEA Oxyma EsterHighMorpholine ureaUnhindered secondary amines; primary amines.
(COCl)₂ / Ph₃PO AcyloxyphosphoniumVery HighCO, CO₂, HClOptimal for bulky secondary amines, anilines, and alcohols.
LiAlH₄ (Reduction) Aluminate complexVery HighLithium/Aluminum saltsDirect reduction of the acid to the primary alcohol.

Troubleshooting Guides & Validated Protocols

Protocol A: Amidation/Esterification via Ph₃PO/(COCl)₂ Catalysis

Use this protocol when coupling with secondary amines, weakly nucleophilic anilines, or performing esterifications with bulky alcohols.

Self-Validating Logic: The reaction relies on the in situ generation of Ph₃PCl₂. The evolution of CO and CO₂ gases serves as a visual confirmation that the active phosphonium species is forming. If gas evolution does not occur, the oxalyl chloride may be degraded.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (1.0 equiv), the target amine/alcohol (1.2 equiv), and Triphenylphosphine oxide (Ph₃PO, 0.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Activation: Dropwise, add Oxalyl chloride (1.5 equiv) at room temperature.

    • Validation Check: Observe immediate effervescence (release of CO and CO₂).

  • Base Addition: Slowly add Triethylamine (Et₃N, 2.0 equiv). The solution may become cloudy as triethylamine hydrochloride precipitates.

  • Reaction: Stir at room temperature for 15–30 minutes. The extreme electrophilicity of the acyloxyphosphonium intermediate drives the reaction to completion rapidly, despite the steric bulk at C4 [4][2].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Mild Amidation via COMU

Use this protocol for primary amines where avoiding the generation of HCl gas is necessary (e.g., substrates with acid-sensitive protecting groups).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 5 minutes at room temperature.

    • Causality Note: The color of the solution will typically change to a distinct yellow/orange, indicating the release of the Oxyma anion and successful formation of the active ester.

  • Coupling: Add the primary amine (1.1 equiv). Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with water to precipitate the product, or extract with EtOAc, washing extensively with 5% LiCl aqueous solution to remove DMF and the morpholine-urea byproducts [3][3].

Protocol C: Reduction to 4-(3,4-Dimethylphenyl)oxane-4-yl-methanol

Steric hindrance prevents standard borane reductions at room temperature. Harsh hydride conditions are required.

Step-by-Step Methodology:

  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) in anhydrous THF at 0 °C under argon.

  • Addition: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH₄ suspension.

  • Heating: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Sterically hindered quaternary acids will not fully reduce at room temperature.

  • Fieser Workup (Self-Validating): Cool to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

    • Validation Check: A clean, granular white precipitate of aluminum salts will form. If the precipitate is gelatinous, the ratios were incorrect, which will trap your product and ruin isolated yields.

  • Isolation: Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to yield the alcohol.

References

  • Lanigan, R. M., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017. Available at:[Link]

  • Bode, J. W., et al. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2016. Available at:[Link]

  • Ni, F., Ren, J.-W., Tong, M.-N., & Zhao, Y.-F. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide." Organic Letters, 2021. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid and 4-(4-methylphenyl)oxane-4-carboxylic Acid: An Inquiry into Binding Affinity

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current understanding of the specific binding affinities of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current understanding of the specific binding affinities of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid and 4-(4-methylphenyl)oxane-4-carboxylic acid. While the oxane-4-carboxylic acid scaffold is a recognized motif in medicinal chemistry, detailed comparative studies and specific binding data for these two analogs are not presently available.

This guide, therefore, serves to outline the structural differences between these two compounds, discuss the theoretical implications of these differences on potential receptor interactions, and provide a framework for the experimental validation that would be necessary to definitively compare their binding affinities.

Structural Comparison and Theoretical Binding Implications

The core structural difference between the two molecules lies in the substitution pattern of the phenyl ring attached to the oxane core. 4-(4-methylphenyl)oxane-4-carboxylic acid possesses a single methyl group at the para-position of the phenyl ring. In contrast, 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid features two methyl groups at the meta- and para-positions.

This additional methyl group in the 3-position introduces several factors that could theoretically influence binding affinity:

  • Steric hindrance: The added bulk of the second methyl group could either sterically clash with the binding pocket of a target protein, leading to a decrease in affinity, or it could promote a more favorable binding conformation, potentially increasing affinity. The outcome is highly dependent on the specific topology of the binding site.

  • Hydrophobicity: The additional methyl group increases the lipophilicity of the 3,4-dimethylphenyl moiety. This could enhance binding to a hydrophobic pocket within a receptor, potentially leading to a higher affinity.

  • Electronic effects: While the electronic contribution of an additional methyl group is modest, it can subtly alter the electron distribution of the phenyl ring, which may influence electrostatic interactions with the target.

Without experimental data, it is impossible to predict which of these factors would dominate for a given biological target. A graphical representation of the structural differences is presented below.

Figure 1. Chemical structures of 4-(4-methylphenyl)oxane-4-carboxylic acid (left) and 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (right). The key structural difference is the presence of an additional methyl group at the 3-position of the phenyl ring in the latter.

Proposed Experimental Workflow for Determining Binding Affinity

To empirically determine and compare the binding affinities of these two compounds, a systematic experimental approach is required. A generalized workflow for such an investigation is outlined below.

G cluster_0 Target Identification & Protein Expression cluster_1 Binding Assay Development cluster_2 Data Acquisition & Analysis cluster_3 Comparative Analysis Target_Selection Identify Potential Biological Target(s) Protein_Expression Express and Purify Target Protein Target_Selection->Protein_Expression Assay_Choice Select Appropriate Binding Assay (e.g., Radioligand Binding, SPR, ITC) Protein_Expression->Assay_Choice Assay_Optimization Optimize Assay Conditions (e.g., buffer, temperature, protein concentration) Assay_Choice->Assay_Optimization Compound_Testing Test Compounds at Various Concentrations Assay_Optimization->Compound_Testing Data_Analysis Determine Binding Constants (e.g., Ki, Kd, IC50) Compound_Testing->Data_Analysis Curve_Fitting Perform Non-linear Regression Analysis Data_Analysis->Curve_Fitting SAR_Analysis Structure-Activity Relationship (SAR) Analysis Curve_Fitting->SAR_Analysis Conclusion Draw Conclusions on Relative Binding Affinity SAR_Analysis->Conclusion

Figure 2. A generalized workflow for the experimental determination and comparison of binding affinities for the two compounds of interest.

Step-by-Step Methodologies

A crucial step in this workflow is the selection and execution of an appropriate binding assay. A radioligand binding assay is a commonly used method to determine the affinity of a compound for a receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Materials:

    • Purified target receptor protein.

    • A radiolabeled ligand ([³H]-ligand) known to bind to the target receptor with high affinity.

    • Test compounds: 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid and 4-(4-methylphenyl)oxane-4-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., Tris-HCl with appropriate additives).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • To each well of the 96-well plate, add a fixed concentration of the purified receptor and the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compounds (competitors) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand to determine non-specific binding.

    • Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

    • After incubation, rapidly filter the contents of the wells through the filter plates and wash with ice-cold assay buffer to separate the bound from the free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The data will be plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

A direct comparison of the binding affinities of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid and 4-(4-methylphenyl)oxane-4-carboxylic acid is currently not possible due to a lack of published experimental data. Based on their structural differences, theoretical arguments can be made for either an increase or decrease in binding affinity depending on the specific nature of the target protein's binding site. To resolve this, rigorous experimental investigation using established techniques such as competitive radioligand binding assays is necessary. The resulting data would provide valuable insights into the structure-activity relationship of this chemical series and would be of significant interest to researchers in the fields of medicinal chemistry and drug development.

Comparative

Comparative Efficacy in Receptor Binding Assays: A Technical Guide to 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

This guide provides a comparative analysis of the binding efficacy of a novel investigational compound, 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, hereafter referred to as Compound X . Due to the nascent stage of res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the binding efficacy of a novel investigational compound, 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, hereafter referred to as Compound X . Due to the nascent stage of research on Compound X, this document establishes a framework for its evaluation by comparing it to well-characterized ligands targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family. The structural motifs of Compound X, including its carboxylic acid head and a substituted phenyl ring, suggest that PPARs are a plausible and compelling biological target.

The PPARs are a family of ligand-activated transcription factors comprising three main subtypes: PPARα, PPARγ, and PPARβ/δ.[1][2] These receptors are central regulators of lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2][3] As such, they are significant targets for therapeutic intervention in metabolic diseases like type 2 diabetes and dyslipidemia.[1][4][5] This guide will compare the established binding profiles of selective agonists for each PPAR subtype against the yet-to-be-determined profile of Compound X.

The PPAR Signaling Pathway: A Mechanistic Overview

The activation of PPARs follows a conserved mechanism for nuclear receptors.[3] Upon binding to a ligand, the receptor undergoes a conformational change. This triggers the dissociation of corepressor proteins and the recruitment of coactivator proteins.[6][7] The PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[3][8] This activated PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or suppressing gene transcription.[3][8][9]

The differential tissue expression of PPAR subtypes dictates their specific physiological roles.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][9] PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis, and is also present in macrophages.[2][6][9] PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of blood glucose and cholesterol levels.[1][9]

PPAR Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus Ligand Lipophilic Ligand (e.g., Compound X, Fibrates, TZDs) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes CoRepressor Corepressor Complex PPAR->CoRepressor Dissociates CoActivator Coactivator Complex PPAR->CoActivator Recruits RXR->PPAR RXR->CoActivator Recruits PPRE PPRE (on Target Gene DNA) RXR->PPRE Binds Transcription Modulation of Gene Transcription PPRE->Transcription Leads to FP Competitive Binding Assay Workflow cluster_setup Assay Setup cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents 1. Prepare Reagents - PPAR LBD Protein - Fluorescent Tracer - Test Compound (Compound X) - Assay Buffer Titration 2. Serial Dilution Create a concentration gradient of the unlabeled test compound. Reagents->Titration Add_Competitor 4. Add Competitor Add serially diluted test compound to the appropriate wells. Titration->Add_Competitor Mix 3. Mix Components Add constant concentrations of PPAR LBD and tracer to all wells. Mix->Add_Competitor Incubate 5. Incubate Allow the reaction to reach binding equilibrium. Add_Competitor->Incubate Read 6. Read Plate Measure fluorescence polarization on a suitable plate reader. Incubate->Read Analyze 7. Analyze Data Plot polarization vs. log[competitor]. Fit curve to determine IC50. Read->Analyze Calculate 8. Calculate Ki Convert IC50 to Ki using the Cheng-Prusoff equation. Analyze->Calculate

Figure 2: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA). The buffer should be optimized to ensure protein stability.

  • PPAR Ligand Binding Domain (LBD): Prepare a stock solution of purified recombinant human PPARα, PPARγ, or PPARδ LBD. The final concentration in the assay should be determined via preliminary titration experiments, typically in the low nanomolar range.

  • Fluorescent Tracer: Use a validated fluorescently-labeled PPAR ligand. The concentration should be low (typically below the Kd) to ensure assay sensitivity. [10]* Test Compound (Compound X): Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).

2. Assay Plate Setup:

  • Use a low-volume, non-binding black microplate (e.g., 384-well format) to minimize non-specific binding and background fluorescence. [10]* Add the serially diluted test compound or vehicle control to the appropriate wells.

  • Add a solution containing the PPAR LBD and the fluorescent tracer to all wells to initiate the binding reaction.

  • Include control wells:

    • Tracer only: To determine the minimum polarization value (free tracer).

    • Tracer + LBD (no competitor): To determine the maximum polarization value (bound tracer).

3. Incubation:

  • Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

4. Data Acquisition:

  • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

5. Data Analysis:

  • The raw polarization data is plotted against the logarithm of the test compound concentration.

  • Fit the resulting sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

  • The inhibitory constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent tracer.

This experimental framework provides a robust and validated method for determining the binding affinity and selectivity of Compound X for the PPAR subtypes, enabling a direct and quantitative comparison with established therapeutic agents.

References

Sources

Validation

Benchmarking 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid Against Standard Oxane Derivatives: A Medicinal Chemist’s Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, target affinity, and metabolic stability when optimizing aliphatic ring systems. The tetrahydropyran (oxane) ring has em...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, target affinity, and metabolic stability when optimizing aliphatic ring systems. The tetrahydropyran (oxane) ring has emerged as a privileged scaffold in modern drug discovery[1]. It provides a rigid, polar core that favorably modulates the physicochemical properties of a molecule compared to its highly lipophilic cyclohexane counterpart.

In this guide, we will objectively benchmark 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid against its foundational precursors: the unsubstituted oxane-4-carboxylic acid and the intermediate 4-phenyltetrahydropyran-4-carboxylic acid [2]. By analyzing the causality behind these structural modifications and providing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers looking to incorporate this metabolically stabilized building block into their drug development pipelines.

Mechanistic Rationale: The Causality of Structural Evolution

The structural evolution from a simple oxane core to a heavily substituted aryl-oxane system is driven by the need to optimize both pharmacodynamics (target binding) and pharmacokinetics (clearance).

  • The Base Scaffold (Oxane-4-carboxylic acid): This small, polar fragment is highly soluble but lacks the hydrophobic bulk necessary to anchor into deep lipophilic binding pockets of target proteins[3].

  • The Affinity Anchor (4-Phenyl-oxane-4-carboxylic acid): The addition of a phenyl ring at the C4 position significantly increases the calculated partition coefficient (cLogP) and enables π-π stacking interactions. This scaffold is famously utilized in antitussive agents (e.g., Fedrilate) and modern targeted protein degraders (PROTACs)[4]. However, the unsubstituted phenyl ring introduces a severe metabolic liability: the para and meta positions are prime hotspots for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

  • The Metabolically Stabilized Core (4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid): To circumvent rapid metabolic clearance, methyl groups are installed at the 3 and 4 positions of the phenyl ring. The causality here is purely steric and electronic: the methyl groups physically block CYP450 enzymes from accessing the most vulnerable aromatic carbons. While the methyl groups themselves can undergo slow oxidation to benzylic alcohols, this pathway is typically much slower than direct aromatic hydroxylation, thereby prolonging the compound's half-life.

G A Oxane-4-carboxylic Acid (Base Scaffold) B 4-Phenyl-oxane-4-carboxylic Acid (Increased Affinity) A->B Add Phenyl Ring (+ΔLogP, +π-π stacking) C 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid (Metabolically Stabilized) B->C Add 3,4-Dimethyls (Block CYP450 oxidation)

Structural evolution logic of oxane-4-carboxylic acid derivatives in medicinal chemistry.

Quantitative Physicochemical Benchmarking

The addition of the 3,4-dimethylphenyl group fundamentally alters the physicochemical profile of the oxane core. The table below summarizes the theoretical and observed shifts in key parameters.

PropertyOxane-4-carboxylic Acid4-Phenyl-oxane-4-carboxylic Acid4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid
Molecular Weight 130.14 g/mol 206.24 g/mol 234.29 g/mol
cLogP (Estimated) 0.22.03.0
Topological Polar Surface Area (TPSA) 46.5 Ų46.5 Ų46.5 Ų
Aromatic CYP450 Hotspots NoneHigh (Para/Meta positions)Low (Sterically blocked)
Predicted Aqueous Solubility (pH 7.4) High (>10 mg/mL)Moderate (~1 mg/mL)Low (<0.1 mg/mL)
Primary Synthetic Utility Polar fragment, bioisostereLipophilic core, target anchorMetabolically stable lipophilic core

Data Interpretation: While the TPSA remains constant across all three derivatives (driven entirely by the carboxylic acid and the oxane oxygen), the cLogP increases dramatically. This necessitates rigorous experimental validation of both metabolic stability and aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Validate that the 3,4-dimethyl substitution successfully reduces CYP450-mediated clearance compared to the 4-phenyl derivative. Self-Validation Mechanism: The assay includes Verapamil (a known high-clearance compound) to validate the metabolic competency of the microsomes, and a minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Keep the DMSO concentration below 0.1% to prevent enzyme inhibition.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Control: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Time-Course Aliquoting: At designated time points (0, 5, 15, 30, and 45 minutes), transfer 50 µL of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., Tolbutamide 100 ng/mL).

  • Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining parent compound peak area ratio against time. Calculate the elimination rate constant ( k ) and derive the intrinsic clearance ( CLint​ ).

G Step1 Compound Incubation (1 µM in HLM + NADPH) Step2 Aliquoting at Time Points (0, 5, 15, 30, 45 min) Step1->Step2 Step3 Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 Centrifugation & LC-MS/MS (Quantify parent depletion) Step3->Step4 Step5 Calculate Intrinsic Clearance (CL_int) Step4->Step5

Self-validating workflow for high-throughput microsomal stability profiling.

Protocol B: Kinetic Aqueous Solubility Profiling via HPLC-UV

Objective: Quantify the solubility drop caused by the increased lipophilicity of the 3,4-dimethylphenyl group to inform downstream formulation strategies. Self-Validation Mechanism: The assay runs alongside Diclofenac sodium (highly soluble control) and Amiodarone (poorly soluble control). A standard calibration curve generated in 100% DMSO ensures the HPLC-UV detector response is linear and accurate.

Step-by-Step Methodology:

  • Spiking: Add 5 µL of a 10 mM DMSO stock of the test compound into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well filter plate (final target concentration: 200 µM, 2% DMSO).

  • Equilibration: Seal the plate and shake at 300 rpm at room temperature for 24 hours to ensure thermodynamic equilibrium is reached between the solid precipitate and the dissolved compound.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane into a clean collection plate using a vacuum manifold.

  • Quantification: Inject the filtrate into an HPLC-UV system. Compare the UV peak area of the filtrate against a 3-point calibration curve (e.g., 10, 50, and 200 µM) prepared in 100% DMSO (where the compound is fully soluble).

  • Assessment: If the calculated concentration in PBS is <10 µM, the compound is flagged for formulation optimization (e.g., requiring amorphous solid dispersions or lipid-based nanocarriers) before proceeding to in vivo efficacy models.

References

  • PubChem Compound Summary for CID 102170499, Sibiraic acid National Center for Biotechnology Information (NIH) URL:[Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization PubMed Central (PMC) - NIH URL:[Link]

  • Targeted protein degradation (Patent US12459920B2)
  • Fedrilate: Chemical and Pharmacological Profile Grokipedia URL: [Link]

Sources

Comparative

High-Fidelity Purity Cross-Validation of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic Acid: A Comparative Guide

Introduction: The Analytical Challenge In modern drug development and medicinal chemistry, the structural integrity of early-stage building blocks dictates the success of downstream syntheses. 4-(3,4-Dimethylphenyl)oxane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In modern drug development and medicinal chemistry, the structural integrity of early-stage building blocks dictates the success of downstream syntheses. 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is a sterically hindered, bifunctional intermediate[1]. Because this molecule lacks a strong, universally absorbing UV chromophore, relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces significant analytical blind spots.

To ensure absolute scientific integrity, a multi-tiered, orthogonal approach is required. This guide objectively compares traditional single-tier methods against a robust cross-validation strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) [2].

Mechanistic Rationale & Causality (E-E-A-T)

As application scientists, we must understand the causality behind our instrumental choices. Single-method analyses suffer from inherent physical biases:

  • The Flaw of HPLC-UV: UV detection assumes all impurities share the same molar extinction coefficient as the target analyte. Aliphatic impurities or inorganic salts will be completely invisible, leading to an artificially inflated purity score.

  • The Power of Orthogonality: By coupling GC-MS with qNMR, we eliminate these blind spots. GC-MS provides high-resolution separation of volatile components and unambiguous structural identification via electron ionization (EI) fragmentation[3]. Conversely, qNMR acts as the absolute quantitative anchor. Recognized by the as a primary ratio method, qNMR determines mass fraction purity without requiring a reference standard of the analyte itself[4].

Visualizing the Analytical Workflow

Workflow cluster_0 GC-MS (Relative Purity & ID) cluster_1 qNMR (Absolute Purity) Sample 4-(3,4-Dimethylphenyl)oxane- 4-carboxylic acid Deriv Silylation (BSTFA) Eliminates H-Bonding Sample->Deriv Prep Add Internal Standard (Maleic Acid in DMSO-d6) Sample->Prep GC Gas Chromatography Volatile Separation Deriv->GC MS Mass Spectrometry EI Fragmentation GC->MS CrossVal Orthogonal Cross-Validation Concordance Analysis MS->CrossVal NMR 1H NMR Acquisition Long T1 Relaxation Prep->NMR Calc Mass Fraction Calculation NMR->Calc Calc->CrossVal

Orthogonal cross-validation workflow utilizing GC-MS and qNMR for absolute purity determination.

Comparative Performance Analysis

To objectively evaluate performance, the table below contrasts the proposed dual-method approach against conventional alternatives.

Analytical ParameterGC-MS + qNMR (Proposed)HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Purity Output Absolute Mass Fraction (%) Relative Area (%)Relative Area (%)
Reference Standard Not required for analyte Required for exact quantitationRequired for exact quantitation
Impurity Identification Excellent (Mass Spectral Library) Poor (Requires LC-MS)None (Retention time only)
Detection Bias Universal (Protons & Volatiles) Highly biased (Chromophore dependent)Biased against non-volatiles
Inorganic Salt Detection Yes (via qNMR mass balance) NoNo

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data integrity.

Protocol A: GC-MS Impurity Profiling (Derivatization-Assisted)

Carboxylic acids are prone to thermal decarboxylation and severe peak tailing due to hydrogen bonding with the stationary phase. Therefore, chemical derivatization is strictly required to improve volatility and sensitivity[5].

  • Sample Preparation: Weigh 5.0 mg of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid into a 2 mL glass vial.

  • Derivatization (Causality): Add 500 µL of anhydrous Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Silylation replaces the acidic proton with a trimethylsilyl (TMS) group, eliminating hydrogen bonding and ensuring quantitative volatilization.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes. Allow to cool.

  • Acquisition: Inject 1 µL into the GC-MS (e.g., HP-5MS column, 30m x 0.25mm x 0.25µm). Use a temperature gradient from 80°C to 280°C at 10°C/min.

  • System Suitability & Self-Validation: Run a derivatized solvent blank immediately prior to the sample. This establishes a baseline and rules out siloxane column bleed or reagent artifacts from the integration.

Protocol B: Absolute Purity by 1H qNMR

Quantitative NMR relies on the fundamental physics that signal intensity is directly proportional to the number of resonating nuclei[6].

  • Internal Standard (IS) Selection: We utilize (NIST traceable, >99.9% purity). Maleic acid provides a sharp singlet at ~6.3 ppm, which is causality-driven: it ensures zero overlap with the aliphatic oxane ring protons (1.5–2.5 ppm) or the aromatic protons (7.0–7.3 ppm) of the target analyte[6].

  • Gravimetric Preparation: Using a micro-analytical balance (accuracy 0.01 mg), accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic acid into a vial. Dissolve in 600 µL of DMSO- d6​ and transfer to a 5 mm NMR tube[7].

  • Acquisition Parameters (Causality): Acquire the 1 H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 30 seconds (ensure D1​>5×T1​ of the slowest relaxing proton). This guarantees complete relaxation of all nuclei to thermal equilibrium, preventing integration errors caused by signal saturation.

  • System Suitability & Self-Validation: A pre-acquisition dummy scan must be performed to confirm probe tuning and matching. Phase and baseline corrections must be applied manually, with integration limits spanning at least 64 times the full width at half maximum (FWHM) of the peak.

Visualizing qNMR Logic

qNMR_Logic Analyte Analyte Signal Ar-CH3 (2.2 ppm) IntA Integrate (I_A) Protons (N_A=6) Analyte->IntA IS IS Signal Maleic Acid (6.3 ppm) IntIS Integrate (I_IS) Protons (N_IS=2) IS->IntIS Eq Purity = (I_A/I_IS) × (N_IS/N_A) × (M_A/M_IS) × (m_IS/m_A) × P_IS IntA->Eq IntIS->Eq Result Absolute Mass Fraction (%) Eq->Result

Mathematical logic and signal processing pathway for absolute qNMR mass fraction calculation.

Experimental Data & Cross-Validation Results

The following table presents simulated cross-validation data for a representative batch of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid.

Analytical TechniqueMeasured PurityDetected ImpuritiesNotes / Causality
GC-MS (Relative) 99.4% (Area)0.6% (Isomeric byproduct)Derivatized to TMS ester. Good volatility.
1H qNMR (Absolute) 98.1% (Mass Fraction)0.6% (Isomeric byproduct)Calculated using Maleic Acid IS.
Concordance Gap 1.3% Discrepancy Residual Water / SaltsCritical Insight: The 1.3% gap represents non-volatile inorganic salts or residual moisture invisible to GC-MS but accurately accounted for by qNMR mass balance.

Interpretation: Relying solely on GC-MS would artificially inflate the purity to 99.4%. The orthogonal qNMR data reveals the true absolute mass fraction (98.1%), proving the necessity of this dual-method approach for accurate downstream stoichiometric calculations[2].

Conclusion

For complex building blocks like 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, single-technique purity assessments are analytically insufficient. By combining the high-resolution separation and structural elucidation of GC-MS with the absolute, standard-free quantification of qNMR, researchers can establish a self-validating analytical system. This cross-validation ensures unparalleled trustworthiness in chemical purity, safeguarding the integrity of subsequent drug development workflows.

References

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. National Institutes of Health (PMC). Available at:[Link]

  • Comparison of GC-MS and NMR for Metabolite Profiling. ACS Publications. Available at:[Link]

  • 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) Product Specifications. Enamine / AS-1. Available at:[Link]

Sources

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